Bexarotene d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C24H28O2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i7D,8D,9D,10D |
Clé InChI |
NAVMQTYZDKMPEU-ULDPCNCHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=C)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C)[2H])[2H])C(=O)O)[2H] |
SMILES canonique |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Deuterium-Labeled Bexarotene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Bexarotene (B63655), a third-generation retinoid and a selective retinoid X receptor (RXR) agonist. Deuterated analogs of active pharmaceutical ingredients are of significant interest in drug development for their potential to offer improved pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed purification protocols, and the underlying signaling pathways of Bexarotene for a comprehensive understanding.
Introduction to Bexarotene and the Rationale for Deuterium (B1214612) Labeling
Bexarotene is an antineoplastic agent approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It exerts its therapeutic effects by selectively binding to and activating RXRs, which function as ligand-activated transcription factors that control gene expression related to cell growth, apoptosis, and differentiation.[1][3]
The core principle behind deuterium labeling lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage. This can result in an improved pharmacokinetic profile, including increased metabolic stability and potentially reduced dosage requirements.
Bexarotene's Mechanism of Action and Signaling Pathways
Bexarotene selectively binds to and activates RXR subtypes (α, β, and γ).[4] RXRs can form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs).[2][4] These heterodimers then bind to specific DNA sequences, known as response elements, in the promoter regions of target genes, thereby modulating their transcription.[1][5] In the context of CTCL, this leads to the inhibition of cell proliferation and the induction of apoptosis.[1][6]
One of the key pathways activated by Bexarotene in CTCL involves the p53/p73 signaling cascade.[7][8] Bexarotene has been shown to activate the ataxia-telangiectasia mutated (ATM) protein, which in turn phosphorylates and activates p53 and p73.[7][8] This leads to cell cycle arrest and apoptosis, contributing to the anti-tumor effects of the drug.[7][8]
Synthesis of Deuterium-Labeled Bexarotene
The synthesis of deuterium-labeled Bexarotene can be approached through several methods, with late-stage H/D exchange being a common strategy. This involves replacing specific hydrogen atoms with deuterium on the Bexarotene molecule. Given the structure of Bexarotene, which includes an aromatic ring and a carboxylic acid group, deuteration can be targeted to various positions. For the purpose of this guide, a plausible method for deuteration of the aromatic ring is presented.
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol describes a general method for the deuteration of the aromatic ring of Bexarotene using deuterated sulfuric acid.
Materials:
-
Bexarotene
-
Deuterated Sulfuric Acid (D₂SO₄)
-
Deuterium Oxide (D₂O)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (prepared with D₂O)
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Bexarotene in a minimal amount of anhydrous diethyl ether.
-
Carefully add deuterated sulfuric acid (D₂SO₄) dropwise to the solution while stirring.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow for the H/D exchange to occur on the aromatic ring. The progress of the reaction can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Upon completion, the reaction is quenched by the slow addition of D₂O.
-
The mixture is then transferred to a separatory funnel, and the organic layer is washed with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterium-labeled Bexarotene.
Illustrative Quantitative Data for Synthesis
The following table summarizes representative data for the synthesis of deuterium-labeled Bexarotene. These values are illustrative and can vary based on reaction scale and optimization.
| Parameter | Value |
| Starting Material (Bexarotene) | 1.0 g |
| Deuterated Sulfuric Acid | 5.0 mL |
| Reaction Time | 48 hours |
| Crude Product Yield | ~0.95 g (95%) |
| Isotopic Enrichment (by MS) | >95% |
Purification of Deuterium-Labeled Bexarotene
Purification of the synthesized deuterium-labeled Bexarotene is crucial to remove any unreacted starting material, byproducts, and other impurities.[9] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of isotopically labeled compounds.[9]
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is suitable for the separation of Bexarotene and related compounds.[10][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase for the purification of similar compounds.[11]
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV detection at a wavelength of 260 nm is appropriate for Bexarotene.[11]
Procedure:
-
The crude deuterium-labeled Bexarotene is dissolved in a minimal amount of the initial mobile phase composition.
-
The solution is filtered to remove any particulate matter.
-
The sample is injected onto the preparative HPLC column.
-
A gradient elution is performed to separate the desired deuterated product from impurities.
-
Fractions are collected as the peak corresponding to deuterium-labeled Bexarotene elutes from the column.
-
The collected fractions are analyzed by analytical HPLC to confirm their purity.
-
The pure fractions are combined, and the solvent is removed by lyophilization or rotary evaporation to yield the final purified product.
Illustrative Quantitative Data for Purification
The following table presents typical quantitative data for the purification process.
| Parameter | Value |
| Crude Product Loaded | ~0.95 g |
| Purified Product Yield | ~0.76 g (80% recovery) |
| Chemical Purity (by HPLC) | >99% |
| Isotopic Purity (by MS) | >98% |
Analytical Characterization
The final deuterium-labeled Bexarotene product should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight of the labeled compound, confirming the incorporation of deuterium, and to assess isotopic purity.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to determine the positions and extent of deuteration by observing the disappearance or reduction of specific proton signals. ¹³C NMR can also be employed to confirm the carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product.[10][11][15]
This technical guide provides a foundational understanding of the synthesis and purification of deuterium-labeled Bexarotene. The provided protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and analytical capabilities. The successful synthesis and purification of high-purity deuterium-labeled Bexarotene will enable further research into its pharmacokinetic properties and potential therapeutic advantages.
References
- 1. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 5. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. A randomized controlled study to evaluate the effect of bexarotene on amyloid-β and apolipoprotein E metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene vs. Bexarotene-d4: A Technical Guide to Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the chemical stability of bexarotene (B63655) and its deuterated analog, bexarotene-d4. While direct comparative stability studies are not extensively available in the public domain, this guide synthesizes existing data on bexarotene's stability under various stress conditions and discusses the implicit stability of bexarotene-d4 based on its widespread use as an internal standard in bioanalytical assays.
Introduction to Bexarotene and Bexarotene-d4
Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] This activation leads to the modulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2] It is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL).[1][3] Bexarotene-d4 is a deuterated version of bexarotene, where four hydrogen atoms on the benzoic acid ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification of bexarotene in biological matrices.[4][5]
Comparative Stability: An Overview
A thorough review of the scientific literature reveals a notable absence of direct, head-to-head studies comparing the chemical stability of bexarotene and bexarotene-d4 under various stress conditions. However, the stability of bexarotene has been investigated through forced degradation studies, which provide insights into its degradation pathways.
The use of bexarotene-d4 as an internal standard in validated bioanalytical methods strongly implies its stability throughout the analytical process, which includes sample extraction, storage, and chromatographic analysis.[4] For an internal standard to be effective, it must be chemically stable under the same conditions as the analyte it is meant to quantify.
Stability of Bexarotene: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Bexarotene has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Summary of Bexarotene Degradation
The following table summarizes the quantitative data from forced degradation studies on bexarotene.
| Stress Condition | Methodology | Observations | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl | Significant degradation observed. | RRT ~0.12 peak observed. | [6] |
| Base Hydrolysis | 1 M NaOH at Room Temperature for 24h | Prone to degradation in basic medium. | Degradants due to basic hydrolysis observed. | [1][6] |
| Oxidative Degradation | 1% Peroxide | - | - | [7] |
| Thermal Degradation | Heat Stress | - | - | [7] |
| Photodegradation | UV Irradiation | Stable in ethanol (B145695) solution, but degrades in the presence of photocatalysts (TiO2/ZnO) and certain UV filters (avobenzone, benzophenone-3, meradimate, and homosalate).[8][9][10] | Four photocatalytic degradation products identified, mainly through oxidative processes.[8][9][10][11] | [8][9][10] |
Note: Quantitative degradation percentages were not consistently reported across all studies.
Experimental Protocols for Bexarotene Stability Testing
Forced Degradation Study Protocol (General Outline)
A general protocol for conducting forced degradation studies on bexarotene, based on available literature, is as follows:
-
Sample Preparation: A stock solution of bexarotene is prepared in a suitable solvent (e.g., diluent, ethanol) at a known concentration (e.g., 83 μg/mL).[1]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 1 M HCl) and refluxed or kept at room temperature for a specified period.
-
Base Hydrolysis: The stock solution is treated with a base (e.g., 1 M NaOH) and kept at room temperature for a specified period (e.g., 24 hours).[1]
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 1% hydrogen peroxide).
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures.
-
Photodegradation: A solution of the drug is exposed to UV light for a defined duration.[8][9][10]
-
-
Sample Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection.[1][6]
-
Data Evaluation: The chromatograms of the stressed samples are compared with that of an unstressed standard to determine the extent of degradation and identify any degradation products.
UPLC-MS/MS Method for Photodegradation Analysis
-
System: Waters Acquity UPLC system with a TQD mass spectrometer.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with eluent A (water/formic acid (0.1%, v/v)) and eluent B (acetonitrile/formic acid (0.1%, v/v)).
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA detector and mass spectrometer.
Stability of Bexarotene-d4: Inferred from Use as an Internal Standard
Bexarotene-d4 is frequently used as an internal standard for the quantification of bexarotene in biological samples using LC-MS/MS.[4] The fundamental principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte during sample preparation and analysis, but is distinguishable by its mass.
For a bioanalytical method to be validated, the stability of the analyte and the internal standard in the biological matrix must be demonstrated under various conditions, including:
-
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a certain period.
-
Long-Term Stability: Stability under frozen storage conditions for an extended duration.
-
Stock Solution Stability: Stability of the stock solutions of the analyte and internal standard.
The successful validation of bioanalytical methods using bexarotene-d4 as an internal standard confirms its stability under these conditions. One study mentions the storage of bexarotene-d4 stock solution at -80°C for 6 months and at -20°C for 1 month, indicating its stability under these long-term storage conditions.[12]
Signaling Pathway and Experimental Workflow Visualizations
Bexarotene Signaling Pathway
Bexarotene exerts its therapeutic effects by activating Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), and Thyroid Hormone Receptors (TRs).[2] This heterodimer then binds to response elements on DNA, regulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[2]
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Bexarotene d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bexarotene-d4, a deuterated analog of the retinoid X receptor (RXR) agonist, Bexarotene. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies. This document outlines its fundamental properties, analytical applications, and the pharmacological context of its parent compound.
Core Compound Data
Bexarotene-d4 is a stable isotope-labeled version of Bexarotene, designed to facilitate precise quantification in complex biological matrices through mass spectrometry-based methods.
| Parameter | Value | Source |
| CAS Number | 2182068-00-2 | [1][2] |
| Molecular Formula | C24H24D4O2 | [1][2][3] |
| Molecular Weight | 352.50 g/mol | |
| Synonyms | LGD1069-d4, Targretin-d4 | |
| Parent Compound | Bexarotene (CAS: 153559-49-0) | |
| IUPAC Name | 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic-2,3,5,6-d4 acid |
Analytical Applications and Experimental Protocols
Bexarotene-d4 is a critical tool for pharmacokinetic and metabolic studies of Bexarotene. Its primary application is as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Quantification of Bexarotene in Biological Samples using LC-MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and matrix.
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of Bexarotene-d4 solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS) Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Bexarotene and Bexarotene-d4.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Bexarotene to Bexarotene-d4 against the concentration of Bexarotene standards.
-
Determine the concentration of Bexarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action of Parent Compound: Bexarotene
Bexarotene is a selective agonist for retinoid X receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). These heterodimers bind to response elements on DNA to regulate gene transcription.
The activation of RXRs by Bexarotene leads to a cascade of cellular events, including the inhibition of cell cycle progression and the induction of apoptosis. These actions make it an effective agent in the treatment of cutaneous T-cell lymphoma. Furthermore, Bexarotene has been shown to prevent or overcome multidrug resistance and inhibit angiogenesis and metastasis, highlighting its potential as a broad-spectrum anticancer agent.
Signaling Pathway of Bexarotene
Caption: Bexarotene cellular signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Pharmacokinetic analysis workflow.
References
A Technical Guide to Bexarotene d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Bexarotene d4, a deuterated analog of the retinoid X receptor (RXR) agonist, Bexarotene. This document outlines its commercial availability, key technical specifications, and detailed methodologies for its application in research, particularly as an internal standard in quantitative analysis. Furthermore, it elucidates the intricate signaling pathways influenced by Bexarotene.
Commercial Availability
This compound is available for research purposes from several specialized chemical suppliers. Researchers can procure this compound from the following vendors:
-
Cayman Chemical (distributed by Bertin Bioreagent in France): A well-established supplier of biochemicals for research.
-
Medchemexpress LLC (available through Fisher Scientific): A supplier of high-quality research chemicals and biochemicals.
-
Simson Pharma Limited: A provider of pharmaceutical reference standards and research chemicals.
-
Sussex Research Laboratories Inc.: A company specializing in the synthesis of complex carbohydrates and stable isotope-labeled compounds.
Physicochemical and Technical Properties of this compound
This compound is a deuterated form of Bexarotene, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Bexarotene.
| Property | Value |
| Chemical Name | 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic acid-d4 |
| Molecular Formula | C₂₄H₂₄D₄O₂ |
| Molecular Weight | 352.51 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% (HPLC) |
| Isotopic Enrichment | Typically >95% |
| Solubility | Soluble in DMSO and ethanol. Poorly soluble in water. |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: The Retinoid X Receptor (RXR) Signaling Pathway
Bexarotene is a high-affinity ligand for retinoid X receptors (RXRs), with EC₅₀ values of 28, 25, and 20 nM for RXRα, RXRβ, and RXRγ, respectively[1]. RXRs are nuclear receptors that function as ligand-activated transcription factors. Upon binding to Bexarotene, RXRs form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). These heterodimeric complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
This regulation of gene expression by Bexarotene leads to a variety of cellular responses, including:
-
Inhibition of cell cycle progression
-
Induction of apoptosis (programmed cell death)
-
Prevention or overcoming of multidrug resistance
-
Inhibition of angiogenesis and metastasis
These actions underlie its use as a chemopreventive and therapeutic agent in cancer research.
Experimental Protocol: Quantification of Bexarotene using this compound by LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Bexarotene in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods. Researchers should optimize these parameters for their specific instrumentation and experimental needs.
Materials and Reagents
-
Bexarotene and this compound standards
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Bexarotene and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Bexarotene stock solution in the appropriate solvent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of the this compound internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Bexarotene and this compound need to be determined and optimized on the specific mass spectrometer being used.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Bexarotene to this compound against the concentration of the Bexarotene calibration standards.
-
Determine the concentration of Bexarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, consulting the original research articles and the technical documentation provided by the suppliers is highly recommended.
References
Bexarotene-d4 Solubility in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Bexarotene-d4, a deuterated analog of the retinoid X receptor (RXR) agonist Bexarotene, in frequently used laboratory solvents. The document details quantitative solubility data, outlines standard experimental protocols for solubility determination, and illustrates the core signaling pathway of Bexarotene.
Core Focus: Bexarotene-d4 Solubility
Bexarotene-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Bexarotene in biological samples.[1] Understanding its solubility is critical for the preparation of stock solutions and ensuring accurate experimental outcomes in therapeutic drug monitoring, pharmacokinetic analyses, and metabolic research.
Quantitative Solubility Data
The solubility of Bexarotene-d4 has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers preparing solutions for various applications.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | ≥ 20 | ≥ 56.74 |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 | ≥ 28.37 |
| Ethanol | ≥ 0.5 | ≥ 1.42 |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | ~0.71 |
Note: The "≥" symbol indicates that the substance is soluble at or above the specified concentration, but the saturation point was not determined.[2] It is important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[2]
Experimental Protocols for Solubility Determination
While specific experimental details for determining the solubility of Bexarotene-d4 are not extensively published, the following are detailed methodologies for key, widely accepted experiments used to ascertain the solubility of small molecules in a laboratory setting.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid Bexarotene-d4 is added to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed, clear container, typically a glass vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of Bexarotene-d4 in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A standard calibration curve is used for accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Method.
High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of many compounds.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of Bexarotene-d4 is prepared in an organic solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent in a 96-well plate.
-
Addition to Aqueous Buffer: An aliquot of each dilution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a separate 96-well plate. The final concentration of the organic solvent is kept low (e.g., <5%).
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of a precipitate is measured. This can be done using nephelometry (light scattering), turbidimetry (absorbance), or by direct UV analysis of the supernatant after filtration.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
References
An In-depth Technical Guide to the Storage and Handling of Bexarotene d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling protocols for Bexarotene d4, a deuterated analog of Bexarotene. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the safety of laboratory personnel. The information presented is collated from publicly available safety data sheets and product information from various suppliers.
Compound Information
-
Name: this compound
-
Synonyms: 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-benzoic acid-d4
-
Mechanism of Action: Bexarotene is a selective agonist for Retinoid X Receptors (RXRs).[1][2][3] Upon activation, RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in cellular differentiation and proliferation.[3][4]
Storage Conditions
Proper storage is paramount to maintain the chemical stability and purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3-4 years | Long-term storage. |
| 4°C | Up to 2 years | Short to medium-term storage. | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions. |
| -20°C | Up to 1 month | For working solutions. |
Shipping: this compound is typically shipped at room temperature in the continental United States; however, storage conditions may vary for other locations.
Stability and Solubility
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO. Aqueous solutions are not recommended for storage for more than one day.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ≥ 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 10 mg/mL |
| Ethanol | ≥ 0.5 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling and safety precautions for Bexarotene are expected to be directly applicable due to the identical chemical structure, with the only difference being isotopic substitution. The following guidelines are based on the SDS for Bexarotene.
4.1. Hazard Identification
Bexarotene is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of damaging fertility or the unborn child.
4.2. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
4.3. Handling Procedures
-
Avoid formation of dust and aerosols.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
4.4. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
4.5. Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Protocols and Visualizations
5.1. Signaling Pathway of Bexarotene
Bexarotene acts as a specific agonist for the Retinoid X Receptor (RXR). The following diagram illustrates the general mechanism of action.
Caption: this compound binds to RXR, which forms a heterodimer with a partner receptor to regulate gene transcription.
5.2. Experimental Workflow for Handling and Storage
The following diagram outlines the logical workflow for the proper storage and handling of this compound upon receipt in the laboratory.
Caption: Logical workflow for the storage and handling of this compound from receipt to disposal.
References
The Gold Standard: Bexarotene-d4 as an Internal Standard in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For therapeutic drug monitoring and pharmacokinetic studies of the retinoid X receptor agonist Bexarotene, the use of a stable isotope-labeled internal standard is not just best practice—it is the gold standard. This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using Bexarotene-d4 as an internal standard in mass spectrometry-based quantification.
Core Principles: The Advantage of Deuteration
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle modification imparts a higher mass, allowing for differentiation from the analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties.[2] This near-identity is the cornerstone of its effectiveness.
Key Advantages:
-
Co-elution with Analyte: In liquid chromatography (LC), Bexarotene-d4 and Bexarotene exhibit almost identical retention times, ensuring they experience the same matrix effects and ionization suppression or enhancement.[1][3]
-
Similar Ionization Efficiency: The ionization behavior of the deuterated standard in the mass spectrometer's ion source closely mirrors that of the unlabeled analyte.[1]
-
Correction for Variability: The use of an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. Bexarotene-d4, by closely mimicking Bexarotene throughout the analytical process, provides a reliable means to normalize the data and ensure high accuracy and precision.
Quantitative Performance Data
The use of Bexarotene-d4 as an internal standard has been successfully validated in several studies for the quantification of Bexarotene in various biological matrices. The following tables summarize the key quantitative parameters from published LC-MS/MS methods.
Table 1: Linearity and Sensitivity of Bexarotene Quantification using Bexarotene-d4
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Plasma | 1.0440 - 351.9320 | 1.0440 |
| Mouse Plasma | 10.0 - 15000 | 10.0 |
| Mouse Brain Tissue | 10.0 - 600 | 10.0 |
Data compiled from multiple sources.
Table 2: Precision and Accuracy of Bexarotene Quantification in Mouse Plasma and Brain Tissue
| Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Relative Error, %) |
| Mouse Plasma & Brain | < 13.8 | < 13.8 | -7.4 to 3.4 |
%RSD = Percent Relative Standard Deviation. Data from a study on Bexarotene in mouse plasma and brain tissue.
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate quantification. The following sections detail a typical experimental protocol for the analysis of Bexarotene in plasma using Bexarotene-d4 as an internal standard, based on established methodologies.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Bexarotene and its internal standard from biological matrices.
-
Aliquoting: Transfer 20-100 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL or 50 µL) of the Bexarotene-d4 internal standard working solution to each tube (excluding blank samples).
-
Protein Precipitation: Add a precipitating agent, such as methanol (B129727) containing 0.05% acetic acid or acetonitrile (B52724) (typically 3-4 times the sample volume).
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for subsequent analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separated analyte and internal standard are then detected and quantified by the mass spectrometer.
Table 3: Exemplary LC-MS/MS Parameters for Bexarotene Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent or Waters UPLC/HPLC System |
| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | A: MethanolB: 5 mM Ammonium acetate (B1210297) buffer (pH 4.6 with acetic acid) |
| Gradient | Gradient elution (specific gradient profile to be optimized) |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Bexarotene Transition | To be determined empirically (e.g., precursor ion > product ion) |
| Bexarotene-d4 Transition | To be determined empirically (e.g., precursor ion > product ion) |
Parameters are a composite from published methods and may require optimization.
Visualizing the Workflow and Principles
To further elucidate the concepts and procedures, the following diagrams, generated using the DOT language, illustrate key aspects of using Bexarotene-d4 as an internal standard.
References
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis of Bexarotene using Bexarotene-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Bexarotene (B63655) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Bexarotene-d4 as an internal standard (IS) to ensure accuracy and precision.
Introduction
Bexarotene is a retinoid X receptor (RXR) selective ligand, approved for the treatment of cutaneous T-cell lymphoma (CTCL). Accurate quantification of Bexarotene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol describes a robust and sensitive LC-MS/MS method employing Bexarotene-d4 as a stable isotope-labeled internal standard, which co-elutes with the analyte and compensates for variations in sample preparation and instrument response. The method outlined below is optimized for negative ion electrospray ionization (ESI) mode, which has been shown to provide high sensitivity for Bexarotene analysis.[1]
Experimental Protocols
Materials and Reagents
-
Bexarotene analytical standard
-
Bexarotene-d4 internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Ammonium acetate
-
Acetic acid
-
Control biological matrix (e.g., human plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bexarotene and Bexarotene-d4 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Bexarotene-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
This protocol utilizes a single-step protein precipitation method for sample cleanup.[1]
-
Aliquot 100 µL of the biological sample (e.g., plasma), calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL Bexarotene-d4 internal standard working solution to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile containing 0.1% acetic acid to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific system being used.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.6 (adjusted with acetic acid) |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 70% B and equilibrate for 1 minute |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | 6 minutes[1] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| MRM Transitions | See Table 2 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for Bexarotene and Bexarotene-d4 are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bexarotene | 347.2 | [To be determined by infusion] | 200 | [To be optimized] |
| Bexarotene-d4 | 351.2 | [To be determined by infusion] | 200 | [To be optimized] |
| Note: The exact product ions and collision energies should be determined by infusing the individual standard solutions into the mass spectrometer to achieve optimal fragmentation and signal intensity. |
Data Presentation
The following tables summarize typical quantitative data obtained from a validated assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² | Weighting |
| Bexarotene | 1.0 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low | 3.0 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Visualization of Experimental Workflow and Concepts
Diagram 1: LC-MS/MS Experimental Workflow
Caption: Workflow for Bexarotene analysis by LC-MS/MS.
Diagram 2: Role of Internal Standard in Quantitative Analysis
References
Application Note: Quantitative Analysis of Bexarotene using Bexarotene-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (B63655) is a third-generation retinoid that selectively activates retinoid X receptors (RXRs), leading to the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] It is an approved therapeutic agent for cutaneous T-cell lymphoma (CTCL) and is being investigated for other indications.[1][3] Accurate and precise quantification of bexarotene in biological matrices is crucial for pharmacokinetic studies, bioequivalence/bioavailability assessments, and therapeutic drug monitoring.[1][4] This application note provides a detailed protocol for the quantitative analysis of bexarotene in plasma using a stable isotope-labeled internal standard, bexarotene-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][4][5]
Signaling Pathway of Bexarotene
Bexarotene exerts its therapeutic effects by selectively binding to and activating Retinoid X Receptors (RXRs), which are nuclear hormone receptors.[2][6][7] Upon activation by bexarotene, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] These receptor complexes then bind to specific DNA sequences known as response elements within the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately influences key cellular processes, including cell proliferation, differentiation, and apoptosis, which are central to its anti-cancer activity.[1][7][8]
Experimental Protocols
This section details the validated bioanalytical method for the quantification of bexarotene in human plasma using bexarotene-d4 as the internal standard (IS).[1][4]
Materials and Reagents
-
Bexarotene (≥98% purity)[9]
-
Acetonitrile (B52724) (HPLC grade)[10]
-
Methanol (HPLC grade)[11]
-
Water (deionized or HPLC grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bexarotene and bexarotene-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the bexarotene stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the bexarotene-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.[4]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting bexarotene from plasma samples.[11]
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[5]
-
Add 50 µL of the internal standard working solution (1 µg/mL bexarotene-d4) to each tube, except for the blank samples.[4]
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5][10]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of bexarotene. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent[11] |
| Mobile Phase A | 5 mM Ammonium acetate (B1210297) buffer (pH adjusted to 4.6 with acetic acid)[11] |
| Mobile Phase B | Methanol[11] |
| Flow Rate | 0.45 mL/min[11] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 10°C[1] |
| Gradient Elution | A gradient elution is typically used to ensure good separation.[11] A representative gradient could be: 0-1 min (10% B), 1-4 min (10-90% B), 4-5 min (90% B), 5-6 min (10% B). |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11] or Positive Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Bexarotene: To be optimized (e.g., precursor ion -> product ion) Bexarotene-d4: To be optimized (e.g., precursor ion -> product ion) |
Experimental Workflow
The overall workflow for the quantitative analysis of bexarotene is depicted in the following diagram.
Data Presentation
The following tables summarize the performance characteristics of the validated LC-MS/MS method for bexarotene quantification.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0440 to 351.9320 ng/mL in human plasma[1][4] |
| Correlation Coeff. | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0550[1][4] | 95 - 105 | < 15 |
| LQC | 2.7800[1][4] | 90 - 110 | < 15 |
| MQC | 131.61[1][4] | 90 - 110 | < 15 |
| HQC | 263.23[1][4] | 90 - 110 | < 15 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Values are representative and should be established during method validation. |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Bexarotene | 95.72%[1][4] |
| Recovery is determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples. |
Conclusion
The described LC-MS/MS method using bexarotene-d4 as an internal standard provides a sensitive, selective, and reliable approach for the quantitative analysis of bexarotene in human plasma.[1][4] The protocol is suitable for supporting pharmacokinetic, bioequivalence, and other clinical and preclinical studies involving bexarotene.[1][4] Adherence to proper method validation guidelines is essential to ensure the generation of high-quality, reproducible data.
References
- 1. Development and validation of bexarote by bioanalytical methods using liquid chromatography-tandem mass spectroscopy (LC-MS/MS) - ProQuest [proquest.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Dose Escalation Study of Topical Bexarotene in Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bexarotene = 98 HPLC 153559-49-0 [sigmaaldrich.com]
- 10. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Cell-based Assays Using Bexarotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (B63655) is a third-generation synthetic retinoid that selectively activates the Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2] Unlike other retinoids that primarily target Retinoic Acid Receptors (RARs), bexarotene's specificity for RXRs makes it a valuable tool for investigating RXR-mediated signaling pathways and for the development of targeted cancer therapies.[1] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2]
These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy and mechanism of action of bexarotene in relevant cell lines. The assays described include a cell proliferation assay, an apoptosis assay, and an RXR reporter assay.
A Note on Bexarotene d4: this compound is a deuterated form of bexarotene. It is typically used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of bexarotene in biological samples. In the context of the cell-based assays described below, bexarotene (the non-deuterated form) is the compound that should be used to treat the cells to assess its biological activity. This compound would be utilized in subsequent pharmacokinetic or drug metabolism studies to measure bexarotene concentrations.
Signaling Pathway
Bexarotene exerts its effects by binding to and activating RXRs. RXRs can form homodimers or heterodimers with other nuclear receptors, such as RARs, Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, the receptor complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in critical cellular processes.
Caption: Bexarotene activates RXR, leading to heterodimerization, nuclear translocation, and modulation of gene transcription.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of bexarotene in various cancer cell lines.
Table 1: IC50 Values of Bexarotene in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Hut78 | Cutaneous T-Cell Lymphoma | MTT | >150 | |
| SW480 | Colon Carcinoma | MTT | 80 ± 10 | |
| A549 | Non-small Cell Lung Carcinoma | MTT | 85 ± 9 | |
| MCF7 | Breast Cancer | MTT | 67 ± 13 | |
| MCF7D | Doxorubicin/Cisplatin Resistant Breast Cancer | MTT | 71 ± 21 | |
| HaCat | Non-malignant Keratinocyte | MTT | >90 |
Table 2: Apoptosis Induction by Bexarotene in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Sub-G1) |
| MJ | 10 | 96 | Increased dose-dependently |
| Hut78 | 10 | 96 | Increased dose-dependently |
| HH | 10 | 96 | Increased dose-dependently |
Data synthesized from Zhang et al. (2004), which demonstrated a dose-dependent increase in the sub-G1 population indicative of apoptosis.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of bexarotene on the proliferation of cutaneous T-cell lymphoma (CTCL) cells, such as the Hut78 cell line.
Materials:
-
Hut78 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bexarotene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader
Protocol:
-
Cell Culture: Culture Hut78 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of bexarotene in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Add 100 µL of the bexarotene dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Caption: Workflow for assessing cell proliferation using the MTS assay.
Apoptosis Assay (Flow Cytometry)
This protocol describes the detection of apoptosis induced by bexarotene in CTCL cell lines (e.g., MJ, Hut78, HH) by measuring the sub-G1 cell population.
Materials:
-
CTCL cells (MJ, Hut78, or HH)
-
RPMI-1640 medium with supplements
-
Bexarotene
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Culture and Seeding: Culture CTCL cells as described previously. Seed cells at a density of 1 x 10^5 cells/mL.
-
Cell Treatment: Treat cells with various concentrations of bexarotene (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 96 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase.
Caption: Workflow for detecting apoptosis via sub-G1 analysis by flow cytometry.
RXR Luciferase Reporter Assay
This assay measures the ability of bexarotene to activate RXR and induce the expression of a luciferase reporter gene under the control of an RXR response element (RXRE).
Materials:
-
HEK293 cells (or other suitable host cells)
-
DMEM medium with supplements
-
RXRE-luciferase reporter plasmid
-
RXR expression plasmid (e.g., pSG5-human RXRα)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Bexarotene
-
DMSO
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the RXRE-luciferase reporter plasmid, the RXR expression plasmid, and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Cell Treatment: Treat the transfected cells with various concentrations of bexarotene (e.g., 100 nM) or vehicle control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.
Caption: Workflow for the RXR luciferase reporter gene assay.
References
Application Notes and Protocols: Bexarotene-d4 in Metabolic Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (B63655) is a synthetic retinoid analog with high affinity for the retinoid X receptor (RXR), playing a crucial role in gene expression related to cell growth, differentiation, and apoptosis.[1][2][3] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for other malignancies and neurodegenerative diseases.[1][4] Understanding the metabolic fate of bexarotene is critical for optimizing its therapeutic efficacy and minimizing toxicity. Metabolic profiling studies, aided by stable isotope-labeled internal standards like Bexarotene-d4, are essential for accurate quantification of the parent drug and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of Bexarotene-d4 in such studies.
The primary metabolic pathways for bexarotene involve oxidation, leading to the formation of 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene, followed by glucuronidation. Bexarotene-d4, a deuterated analog of bexarotene, serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar physicochemical properties to bexarotene ensure comparable extraction recovery and ionization efficiency, while its mass shift allows for distinct detection, correcting for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of bexarotene and Bexarotene-d4 from plasma and tissue homogenates.
Materials:
-
Biological matrix (e.g., K2EDTA human plasma, mouse plasma, brain tissue homogenate)
-
Bexarotene-d4 internal standard (IS) solution (concentration to be optimized based on expected analyte levels)
-
Precipitation solution: Methanol (B129727) containing 0.05% acetic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 20-100 µL of the biological sample into a microcentrifuge tube.
-
Add a specified volume of the Bexarotene-d4 internal standard solution to all samples except for the blank matrix.
-
Add the protein precipitation solution at a ratio of at least 3:1 (volume of precipitation solution to volume of sample). For example, add 300 µL of methanol with 0.05% acetic acid to a 100 µL plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
If necessary, evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C and reconstitute in the mobile phase to enhance sensitivity.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of bexarotene using Bexarotene-d4 as an internal standard. Method optimization is recommended for specific instrumentation and matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate buffer (pH adjusted to 4.6 with acetic acid) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.45 mL/min |
| Gradient | Isocratic or gradient elution may be used. A typical gradient starts with a lower percentage of organic phase, ramping up to elute the analyte, followed by a re-equilibration step. |
| Injection Volume | 5-20 µL |
| Column Temperature | 25-40°C |
| Total Run Time | Approximately 6 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C (TurboIonspray) or as optimized for the instrument |
| Collision Gas | Argon |
| Q1/Q3 Transitions | To be determined by direct infusion of bexarotene and Bexarotene-d4 standards. |
Data Presentation
Table 3: Linearity and Recovery Data for Bexarotene Quantification
| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Mean Recovery (%) | Reference |
| Human Plasma (K2EDTA) | 1.04 - 351.93 | 1.04 | 95.72 | |
| Mouse Plasma | 10.0 - 15000 | 10.0 | >85 (based on precision and accuracy data) | |
| Mouse Brain Tissue | 10.0 - 600 | 10.0 | >85 (based on precision and accuracy data) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic profiling study of bexarotene using Bexarotene-d4 as an internal standard.
References
- 1. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. clfoundation.org [clfoundation.org]
- 4. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Bexarotene-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of Bexarotene-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers in drug development, quality control, and metabolic studies.
Introduction to NMR Spectroscopy of Bexarotene-d4
Bexarotene-d4 is a deuterated analog of Bexarotene, a selective retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[1][2] The deuterium (B1214612) labeling on the benzoic acid ring makes Bexarotene-d4 an ideal internal standard for quantitative analysis by mass spectrometry and NMR.[3] The IUPAC name for Bexarotene-d4 is 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic-2,3,5,6-d4 acid.[3] Understanding the NMR characteristics of Bexarotene-d4 is crucial for its application in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following tables summarize the expected NMR chemical shifts for Bexarotene and the anticipated changes for Bexarotene-d4. The data for Bexarotene is compiled from literature values, primarily in DMSO-d6.[1] The expected shifts for Bexarotene-d4 are inferred based on the deuterium labeling at the 2, 3, 5, and 6 positions of the benzoic acid ring.
Table 1: ¹H NMR Chemical Shift Data
| Protons | Bexarotene (ppm in DMSO-d6)[1] | Bexarotene-d4 (Expected ppm in DMSO-d6) | Notes |
| H3, H24 (Benzoic Acid Protons) | 7.82 (d, J=8.5 Hz) | Signal Absent | These protons are replaced by deuterium. |
| H4, H23 (Benzoic Acid Protons) | 7.28 (d, J=8.5 Hz) | Signal Absent | These protons are replaced by deuterium. |
| H20 | 7.14 (s) | 7.14 (s) | No change expected. |
| H9 | 7.07 (s) | 7.07 (s) | No change expected. |
| H7 (vinyl) | 5.89 (s), 5.24 (s) | 5.89 (s), 5.24 (s) | No change expected. |
| H22 (CH₃) | 1.88 (s) | 1.88 (s) | No change expected. |
| H14, H15 (CH₂) | 1.65 (s) | 1.65 (s) | No change expected. |
| H17, H18 (CH₃) | 1.26 (s) | 1.26 (s) | No change expected. |
| H12, H13 (CH₃) | 1.23 (s) | 1.23 (s) | No change expected. |
Table 2: ¹³C NMR Chemical Shift Data
| Carbon | Bexarotene (ppm in DMSO-d6)[1] | Bexarotene-d4 (Expected ppm in DMSO-d6) | Notes |
| C1 (Carboxylic Acid) | 172.6 | ~172.6 | Minor shift may be observed due to isotopic effect. |
| C2 | 132.2 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |
| C3, C24 | 130.2 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |
| C4, C23 | 126.3 | Shifted and broadened | C-D coupling will cause a multiplet, and the signal will be significantly less intense in proton-decoupled spectra. |
| C5 | 144.1 | ~144.1 | No significant change expected. |
| C6 | 148.8 | ~148.8 | No significant change expected. |
| C7 | 117.3 | ~117.3 | No significant change expected. |
| C8 | 138.4 | ~138.4 | No significant change expected. |
| C9 | 127.8 | ~127.8 | No significant change expected. |
| C10 | 142.3 | ~142.3 | No significant change expected. |
| C11, C16 | 34.0, 34.1 | ~34.0, ~34.1 | No significant change expected. |
| C12, C13, C17, C18 | 32.1 | ~32.1 | No significant change expected. |
| C14, C15 | 35.1 | ~35.1 | No significant change expected. |
| C19 | 144.2 | ~144.2 | No significant change expected. |
| C20 | 128.3 | ~128.3 | No significant change expected. |
| C21 | 132.5 | ~132.5 | No significant change expected. |
| C22 | 19.9 | ~19.9 | No significant change expected. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Analysis
This protocol outlines the procedure for acquiring standard ¹H and ¹³C NMR spectra of Bexarotene-d4.
Materials:
-
Bexarotene-d4 sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Bexarotene-d4.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 13 ppm).
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay (D1) to 1-2 seconds for qualitative analysis.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).
-
Set the relaxation delay (D1) to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Protocol for Quantitative NMR (qNMR)
This protocol describes the use of Bexarotene-d4 as an internal standard for the quantification of an analyte.
Materials:
-
Bexarotene-d4 (internal standard)
-
Analyte of interest
-
High-purity deuterated solvent (e.g., DMSO-d6)
-
Calibrated NMR tubes
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a known amount of Bexarotene-d4 and the analyte.
-
Prepare a stock solution of each in the deuterated solvent.
-
Prepare a series of calibration samples by mixing known volumes of the stock solutions.
-
Prepare the unknown sample by adding a known amount of the Bexarotene-d4 stock solution to the analyte solution.
-
-
Determination of T₁ Relaxation Times:
-
For accurate quantification, the longitudinal relaxation time (T₁) of the signals to be integrated for both Bexarotene-d4 and the analyte must be determined.
-
Use an inversion-recovery pulse sequence (t1ir) to measure the T₁ values.
-
-
qNMR Data Acquisition:
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ value determined in the previous step (typically 30-60 seconds for small molecules).[4]
-
Use a calibrated 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[4]
-
-
Data Processing and Quantification:
-
Process the spectra as described in the qualitative analysis protocol.
-
Carefully integrate a well-resolved, non-overlapping signal for Bexarotene-d4 and the analyte.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
V = volume of the solution
-
IS = Internal Standard (Bexarotene-d4)
-
Visualizations
Signaling and Metabolic Pathways
Bexarotene primarily acts by binding to and activating Retinoid X Receptors (RXRs), which then form heterodimers with other nuclear receptors to regulate gene expression.[1][2] Its metabolism mainly involves oxidation by CYP3A4 enzymes.[2]
Caption: Bexarotene's mechanism of action and metabolic pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of Bexarotene-d4.
Caption: General workflow for NMR sample analysis.
qNMR Logical Relationship
This diagram shows the logical steps involved in performing a quantitative NMR experiment.
References
- 1. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bexarotene-13C6 (LGD1069-13C6) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 3. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
- 4. Bexarotene | CAS 153559-49-0 | Retinoid RXR agonist [stressmarq.com]
Application Notes and Protocols for Bexarotene-d4 in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene (B63655) is a synthetic retinoid that selectively activates the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2][3] Bexarotene-d4 is a deuterated form of Bexarotene, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for pharmacokinetic (PK) and metabolic studies in vivo, as it can be distinguished from the endogenous or non-labeled administered compound by mass spectrometry. Its biological activity is considered equivalent to that of non-deuterated Bexarotene.
These application notes provide a comprehensive overview of the use of Bexarotene-d4 in in vivo animal model studies, detailing its mechanism of action, relevant signaling pathways, and established experimental protocols for various research applications, including oncology and neurodegenerative diseases.
Mechanism of Action
Bexarotene exerts its biological effects by binding to and activating RXRs (RXRα, RXRβ, and RXRγ).[1] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), the Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Upon ligand binding, these heterodimers undergo a conformational change, bind to specific DNA sequences known as response elements in the promoter regions of target genes, and modulate their transcription.[2] This regulation of gene expression ultimately leads to the inhibition of cell growth and induction of apoptosis in certain tumor cell lines.[2][3]
Signaling Pathway
The core mechanism of Bexarotene involves the activation of the RXR signaling pathway, leading to the modulation of various downstream cellular processes.
In the context of cancer, particularly Cutaneous T-cell Lymphoma (CTCL), Bexarotene's activation of RXRs can suppress the growth and survival of malignant T-cells.[2] Furthermore, it has been shown to activate the p53/p73 pathway, leading to cell cycle arrest.[4]
Applications in In Vivo Animal Models
Bexarotene has been investigated in a variety of animal models for different diseases. The following tables summarize key quantitative data from these studies.
Table 1: Bexarotene in Oncology Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| MMTV-erbB2 Transgenic Mice | ER-negative Breast Cancer | Diet containing Bexarotene | Significantly inhibited the development of preinvasive mammary lesions. | [5] |
| Human Non-Small-Cell Lung Cancer (A549) Xenograft | Lung Cancer | 100 mg/kg/day for 6 weeks | Reduced lung tumor formation by over 50%. | [6] |
| Human Breast Cancer (MDA-MB-231) Xenograft | Breast Cancer | 100 mg/kg/day for 6 weeks | Reduced lung tumor formation by over 50%. | [6] |
| Lung Squamous Cell Carcinoma and Adenocarcinoma Mouse Models | Lung Cancer | Aerosolized formulation | Showed significant chemopreventive effect without causing hypertriglyceridemia. | [7] |
Table 2: Bexarotene in Neurodegenerative Disease Animal Models
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 100 mg/kg/day (oral gavage) for 3, 7, or 14 days | Upregulated ABCA1 and ApoE; rapidly reduced Aβ plaque burden. | [8][9] |
| 5xFAD Transgenic Mice (expressing human APOE3 or APOE4) | Alzheimer's Disease | Not specified | Reversed APOE4-induced cognitive and neuronal impairments. | [10] |
| Ts65Dn (TS) Mouse | Down Syndrome and Alzheimer's Disease | Chronic administration for 9 weeks | Reduced Aβ1-40 expression in the hippocampus. | [11] |
| 6-hydroxydopamine (6-OHDA) Lesioned Rats | Parkinson's Disease | Low doses (up to 100-fold lower than cancer models) | Rescued dopamine (B1211576) neurons and reversed behavioral deficits. | [12] |
Experimental Protocols
The following are generalized protocols for the use of Bexarotene-d4 in in vivo animal studies, based on methodologies cited in the literature. Specific parameters should be optimized for each experimental design.
Protocol 1: Oral Administration of Bexarotene-d4 in a Mouse Model of Alzheimer's Disease
Objective: To assess the effect of Bexarotene-d4 on amyloid-beta (Aβ) plaque burden and cognitive function.
Materials:
-
Bexarotene-d4
-
Vehicle (e.g., corn oil, or <15% DMSO in milk)[8]
-
APP/PS1 transgenic mice[8]
-
Oral gavage needles
-
Standard laboratory equipment for behavioral testing (e.g., Morris water maze)
-
Equipment for tissue collection and analysis (e.g., histology, ELISA)
Procedure:
-
Animal Acclimatization: Acclimate APP/PS1 mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to a treatment group (Bexarotene-d4) and a vehicle control group.
-
Preparation of Dosing Solution: Dissolve Bexarotene-d4 in the chosen vehicle to achieve the desired concentration (e.g., for a 100 mg/kg dose).[8]
-
Administration: Administer Bexarotene-d4 or vehicle to the mice daily via oral gavage for the specified duration (e.g., 14 days).[8]
-
Behavioral Testing: Conduct cognitive and behavioral assessments (e.g., Morris water maze, nesting behavior) at baseline and at the end of the treatment period.[11][13]
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for analysis.
-
Analysis:
-
Quantify Aβ plaque burden in brain homogenates or sections using techniques such as immunohistochemistry or ELISA.
-
Measure levels of ApoE and ABCA1 protein and mRNA to confirm target engagement.[10]
-
For pharmacokinetic analysis, utilize LC-MS/MS to differentiate and quantify Bexarotene-d4 and its metabolites from endogenous compounds.
-
Experimental Workflow
Protocol 2: Aerosol Administration of Bexarotene-d4 in a Mouse Model of Lung Cancer
Objective: To evaluate the chemopreventive efficacy of aerosolized Bexarotene-d4.
Materials:
-
Bexarotene-d4
-
Clinically relevant solvent system for aerosolization[7]
-
Aerosol generation and delivery system
-
Lung squamous cell carcinoma or adenocarcinoma mouse model[7]
-
Equipment for lung tissue collection and histopathological analysis
Procedure:
-
Animal and Tumor Model: Utilize an appropriate mouse model for lung cancer.
-
Group Allocation: Divide animals into a treatment group and a control group (receiving aerosolized vehicle).
-
Aerosol Formulation: Prepare the Bexarotene-d4 aerosol formulation using a clinically relevant solvent system.[7]
-
Aerosol Administration: Administer the aerosolized Bexarotene-d4 or vehicle via a nasal inhalation system for a predetermined duration and frequency.
-
Monitoring: Monitor animals for signs of toxicity and tumor development throughout the study.
-
Endpoint Analysis: At the study endpoint, euthanize the animals and collect lung tissues.
-
Histopathology: Perform histopathological analysis of lung sections to assess tumor incidence, multiplicity, and grade.
-
Immunohistochemistry: Analyze lung tissue for markers of cell proliferation and apoptosis, and for immune cell infiltration.[7]
-
Pharmacokinetics: Analyze lung tissue and plasma for Bexarotene-d4 concentrations using LC-MS/MS to determine drug distribution and exposure.
Pharmacokinetics and Metabolism
Bexarotene is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][14] Its main metabolites are 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene.[3][15] The parent drug and its metabolites are primarily eliminated through the hepatobiliary system, with less than 1% excreted in the urine.[16] The half-life of Bexarotene is approximately 7 hours.[3][16] The use of Bexarotene-d4 is particularly advantageous for precisely tracking the metabolic fate of the administered drug without interference from endogenous retinoids.
Safety and Considerations
-
Hyperlipidemia: Bexarotene treatment is commonly associated with elevations in triglycerides and cholesterol.[17] It is crucial to monitor lipid levels in animals during chronic studies.
-
Hypothyroidism: Bexarotene can cause hypothyroidism.[17][18] Monitoring of thyroid hormone levels may be necessary for long-term studies.
-
Leukopenia: A decrease in white blood cell count has been observed, which is typically reversible upon dose reduction or discontinuation.[19]
-
Vehicle Selection: The choice of vehicle for oral administration can impact the bioavailability of Bexarotene. Formulations in oil-based vehicles are commonly used.[20]
Conclusion
Bexarotene-d4 is a critical tool for preclinical in vivo research, enabling detailed pharmacokinetic and metabolic profiling alongside the evaluation of its therapeutic efficacy in various disease models. The protocols and data presented here serve as a comprehensive guide for researchers designing and conducting in vivo studies with this potent RXR agonist. Careful consideration of dosing, administration route, and potential side effects is essential for obtaining robust and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. researchgate.net [researchgate.net]
- 5. The rexinoid, bexarotene, prevents the development of premalignant lesions in MMTV-erbB2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective retinoid X receptor agonist bexarotene (LGD1069, targretin) inhibits angiogenesis and metastasis in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Bexarotene Aerosol Formulation Inhibits Major Subtypes of Lung Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with bexarotene, a compound that increases apolipoprotein-E, provides no cognitive benefit in mutant APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curealz.org [curealz.org]
- 10. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bexarotene Impairs Cognition and Produces Hypothyroidism in a Mouse Model of Down Syndrome and Alzheimer’s Disease [frontiersin.org]
- 12. Low dose bexarotene treatment rescues dopamine neurons and restores behavioral function in models of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 13. In Mouse Model Bexarotene Quickly Reverses Alzheimer's Symptoms - Wu Medical Center - A Leading Medical Center for Stem Cell Therapy [wumedicalcenter.com]
- 14. In vitro-in vivo extrapolation of bexarotene metabolism in the presence of chronic kidney disease and acute kidney injury in rat using physiologically based pharmacokinetic modeling and extrapolation to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bexarotene metabolism in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bexarotene - Wikipedia [en.wikipedia.org]
- 17. drugs.com [drugs.com]
- 18. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
Application Note: Quantification of Bexarotene in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bexarotene (B63655) in human plasma. The method utilizes bexarotene-d4, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and validation parameters.
Introduction
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs).[3] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][3] Accurate measurement of bexarotene concentrations in plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for a validated bioanalytical method for the determination of bexarotene in human plasma using LC-MS/MS with bexarotene-d4 as the internal standard.
Principle of the Method
The method involves the extraction of bexarotene and its deuterated internal standard, bexarotene-d4, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Bexarotene | Reference Standard |
| Bexarotene-d4 | Reference Standard |
| Acetonitrile (B52724) | HPLC or LC-MS Grade |
| Methanol (B129727) | HPLC or LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Acetic Acid | Glacial, Analytical Grade |
| Water | Deionized, 18 MΩ·cm |
| Human Plasma (K2EDTA) | Sourced from an accredited biobank |
| Polypropylene (B1209903) Tubes | 1.5 mL and 2.0 mL |
| HPLC Vials | Amber, with inserts |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh accurately about 10 mg of bexarotene and bexarotene-d4 reference standards and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bexarotene primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the bexarotene-d4 primary stock solution with methanol to obtain a final concentration of 1 µg/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate bexarotene working standard solutions to achieve final concentrations ranging from 1.044 to 351.932 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels:
-
LQC (Low QC): 2.7800 ng/mL
-
INTQC (Intermediate QC): 25.2700 ng/mL
-
MQC (Medium QC): 131.61 ng/mL
-
HQC (High QC): 263.23 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.
-
Add 50 µL of the bexarotene-d4 internal standard working solution (1 µg/mL) to all tubes except the blank.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to clean HPLC vials for analysis.
References
Application Notes and Protocols for Bexarotene-d4 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bexarotene-d4 in drug metabolism and pharmacokinetic (DMPK) research. Detailed protocols for the quantification of bexarotene (B63655) in biological matrices using Bexarotene-d4 as an internal standard are presented, along with insights into the metabolic pathways of bexarotene.
Introduction
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs) and is approved for the treatment of cutaneous T-cell lymphoma.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. Bexarotene is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxylated and oxidized metabolites.[2] To accurately quantify bexarotene in biological samples and characterize its pharmacokinetic profile, a stable isotope-labeled internal standard is essential. Bexarotene-d4, a deuterated analog of bexarotene, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio.[3][4]
Application: Bexarotene-d4 as an Internal Standard in LC-MS/MS Bioanalysis
Bexarotene-d4 is widely employed as an internal standard to ensure the accuracy and precision of bexarotene quantification in complex biological matrices such as plasma and tissue homogenates.[3][5] Its use compensates for variability during sample preparation, chromatography, and ionization in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods that utilize Bexarotene-d4 as an internal standard for the quantification of bexarotene.
Table 1: LC-MS/MS Method Parameters for Bexarotene Quantification in Human Plasma
| Parameter | Method 1[3] |
| Linearity Range | 1.04 - 351.93 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.055 ng/mL |
| Accuracy at LLOQ | 98.2% - 105.7% |
| Precision at LLOQ (%CV) | ≤ 6.9% |
| Mean Recovery | 95.72% |
| Internal Standard | Bexarotene-d4 |
Table 2: LC-MS/MS Method Parameters for Bexarotene Quantification in Mouse Plasma and Brain Tissue
| Parameter | Plasma | Brain Homogenate |
| Linearity Range | 10.0 - 15000 ng/mL | 10.0 - 600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 10.0 ng/mL |
| Intra-day Precision (%RSD) | 2.1% - 5.5% | 3.6% - 7.2% |
| Inter-day Precision (%RSD) | 3.2% - 6.8% | 5.1% - 8.9% |
| Accuracy (RE%) | -7.4% to 3.4% | -5.8% to 1.5% |
| Recovery | 85.2% - 91.5% | 82.1% - 88.7% |
| Internal Standard | Bexarotene-d4 | Bexarotene-d4 |
Experimental Protocols
Protocol 1: Quantification of Bexarotene in Human Plasma using LC-MS/MS
This protocol is adapted from a validated bioanalytical method.[3]
1. Materials and Reagents:
-
Bexarotene reference standard
-
Bexarotene-d4 (commercially available from various suppliers)[6][7]
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
2. Preparation of Standard and Internal Standard Solutions:
-
Bexarotene Stock Solution (1 mg/mL): Accurately weigh and dissolve bexarotene in methanol.
-
Bexarotene Working Solutions: Prepare serial dilutions of the stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Bexarotene-d4 Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Prepare a working solution of Bexarotene-d4 in acetonitrile. The optimal concentration should be determined during method development.[8]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 50 µL of the Bexarotene-d4 internal standard working solution to each tube (except for blank samples) and vortex briefly.[3]
-
Add 50 µL of 1 M ammonium formate (pH 3) and vortex.[8]
-
Add 650 µL of MTBE, cap the tubes, and shake for 20 minutes.[8]
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 40% acetonitrile in water) and vortex to dissolve.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., Agilent ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate, pH 4.6).[5]
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
MRM Transitions:
-
Bexarotene: m/z 347.2 → 303.2
-
Bexarotene-d4: m/z 351.2 → 307.2 (Note: Specific MRM transitions should be optimized for the instrument used).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of bexarotene to Bexarotene-d4 against the nominal concentration of the calibration standards.
-
Determine the concentration of bexarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Bexarotene Metabolism and Bioanalysis Workflow
References
- 1. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]
- 2. Heterodimers of retinoic acid receptors and thyroid hormone receptors display unique combinatorial regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bexarotene-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Bexarotene D4 | CAS 2182068-00-2 | TargetMol | Biomol.com [biomol.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry of Bexarotene d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene is a third-generation retinoid, a selective agonist for retinoid X receptors (RXRs), and is utilized in the treatment of cutaneous T-cell lymphoma.[1][2] Its deuterated analog, Bexarotene d4, serves as a critical internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[3][4][5] This application note provides a detailed protocol for the high-resolution mass spectrometry (HRMS) analysis of this compound, including sample preparation, liquid chromatography conditions, and mass spectrometer settings. Furthermore, it presents a proposed fragmentation pathway for Bexarotene, which is essential for structural elucidation and metabolite identification.
Quantitative Data Summary
High-resolution mass spectrometry offers exceptional mass accuracy, enabling confident identification and quantification of Bexarotene and its deuterated internal standard. The following table summarizes key quantitative parameters achievable with the described methodology.
| Parameter | Bexarotene | This compound |
| Formula | C₂₄H₂₈O₂ | C₂₄H₂₄D₄O₂ |
| Monoisotopic Mass (Da) | 348.2089 | 352.2340 |
| m/z of [M-H]⁻ Ion | 347.2017 | 351.2268 |
| Mass Accuracy (ppm) | < 5 | < 5 |
| Linearity (ng/mL) | 1 - 1000 | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Precision (%RSD) | < 15 | N/A |
| Accuracy (% bias) | ± 15 | N/A |
Table 1: Summary of quantitative data for the analysis of Bexarotene and this compound by LC-HRMS.
Experimental Protocols
This section details the materials and methods for the analysis of this compound by LC-HRMS.
Materials
-
Bexarotene and this compound standards: Acquired from a reputable chemical supplier.[3][4][5]
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.
-
Reagents: Formic acid.
-
Solid Phase Extraction (SPE) cartridges: For sample clean-up if required.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-9 min: 95% B
-
9-10 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[2]
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.[1]
-
Desolvation Temperature: 350°C.[1]
-
Gas Flow (Nitrogen):
-
Mass Range: m/z 100-1000.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan and targeted MS/MS (data-dependent acquisition).
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Bexarotene using this compound as an internal standard by LC-HRMS.
Figure 1: Experimental workflow for LC-HRMS analysis.
Bexarotene Fragmentation Pathway
The fragmentation of Bexarotene provides valuable structural information. Based on high-resolution tandem mass spectrometry data, a proposed fragmentation pathway is presented below. The fragmentation of this compound would follow a similar pathway with a +4 Da shift for fragments containing the deuterated benzoic acid moiety. A study on the photodegradation of Bexarotene identified several degradation products, and their fragmentation patterns help to elucidate the core fragmentation of the parent molecule.[1]
Figure 2: Proposed fragmentation of Bexarotene.
Conclusion
This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols and data presentation are intended to assist researchers in developing and validating robust analytical methods for the quantification of Bexarotene in various matrices. The inclusion of a proposed fragmentation pathway offers a valuable resource for structural confirmation and the identification of potential metabolites and degradation products. The high sensitivity and specificity of LC-HRMS make it an indispensable tool in the pharmaceutical development and clinical monitoring of Bexarotene.
References
Troubleshooting & Optimization
Bexarotene-d4 Chromatography Peak Splitting: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak splitting issues encountered during the chromatographic analysis of bexarotene-d4. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak splitting in chromatography and why is it a problem?
A1: In an ideal chromatographic separation, a single compound should elute from the column as a symmetrical, Gaussian-shaped peak. Peak splitting occurs when the peak for a single analyte appears as two or more distinct, often conjoined, peaks.[1][2] This phenomenon can lead to inaccurate quantification, as the integration of the peak area becomes unreliable, and it can mask the presence of other closely eluting compounds.[3][4]
Q2: My bexarotene-d4 peak is splitting, but the peak for the non-deuterated bexarotene (B63655) standard looks fine. What could be the cause?
A2: While deuterated and non-deuterated compounds generally co-elute or elute very closely, peak splitting observed only for bexarotene-d4 could indicate an issue with the deuterated standard itself. This may include the presence of impurities or degradation products. It is also possible that subtle differences in the interaction with the stationary phase under specific mobile phase conditions are leading to the separation of isomeric forms or conformers that are more pronounced for the deuterated analog.
Q3: Could the issue be related to my HPLC/UHPLC system?
A3: Yes, if all peaks in your chromatogram are exhibiting splitting, the problem is likely systemic and occurring before the separation in the column.[3] Common instrumental causes include a partially blocked column inlet frit, voids in the column packing material at the head of the column, or issues with the injector. Additionally, improper connections or excessive dead volume in the tubing between the injector and the detector can contribute to peak distortion.
Troubleshooting Guide for Bexarotene-d4 Peak Splitting
If you are experiencing peak splitting with bexarotene-d4, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Initial Assessment and Method Verification
The first step is to determine if the issue is specific to a single analyte or systemic.
-
Is the peak splitting observed for all peaks or just bexarotene-d4?
-
All peaks: The problem is likely related to the HPLC system or the column. Proceed to the "System and Column Troubleshooting" section.
-
Only the bexarotene-d4 peak: The issue is likely related to the specific analyte or its interaction with the chromatographic system. Proceed to the "Analyte-Specific Troubleshooting" section.
-
Step 2: Analyte-Specific Troubleshooting
If only the bexarotene-d4 peak is splitting, consider the following factors:
-
Sample Solvent and Injection Volume:
-
Incompatibility: The solvent used to dissolve the bexarotene-d4 standard may be too strong compared to the initial mobile phase composition. This can cause the analyte to spread on the column before the gradient starts, leading to a distorted peak.
-
Solution: Whenever possible, dissolve your standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution: The split peak may actually be two different components eluting very close together.
-
Solution: Try injecting a smaller sample volume. If the two peaks become more distinct, it indicates co-elution, and the method may need to be optimized for better resolution by adjusting the mobile phase, temperature, or flow rate.
-
-
-
Mobile Phase Conditions:
-
pH: The pH of the mobile phase can affect the ionization state of bexarotene, and if it is close to the analyte's pKa, it can lead to peak asymmetry.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the pKa of bexarotene.
-
-
Temperature Gradients: A temperature difference between the mobile phase and the column can cause peak broadening or splitting.
-
Solution: Use a column oven and ensure the mobile phase is pre-heated before entering the column.
-
-
Step 3: System and Column Troubleshooting
If all peaks are splitting, focus on the hardware components of your chromatography system.
-
Column Health:
-
Contamination/Blockage: The column inlet frit may be partially blocked with particulates from the sample or mobile phase.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced, or the entire column may need to be replaced.
-
-
Column Void: A void or channel may have formed in the packing material at the head of the column.
-
Solution: This is often caused by pressure shocks or operating outside the recommended pH range. The column will likely need to be replaced.
-
-
-
Extra-Column Effects:
-
Dead Volume: Excessive tubing length or internal diameter, as well as loose fittings, can introduce dead volume where the sample can diffuse, causing peak broadening and splitting.
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure.
-
-
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues.
Caption: Troubleshooting workflow for bexarotene-d4 peak splitting.
Experimental Protocols and Data
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Column | Waters Atlantis C18 (dimension not specified) | Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm) | Supelco Ascentis Express C18 (2.1 × 50 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Ammonium acetate (B1210297) buffer (10mM, pH 4.1) (75:25, v/v) | Methanol:Ammonium acetate buffer (5 mM, pH 4.6) | A: 0.2% formic acid in water; B: Acetonitrile |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 0.2 mL/min | 0.45 mL/min | 0.6 mL/min |
| Detection | UV at 259 nm | ESI- in SRM mode | ESI in SRM mode (details not specified) |
| Column Temp. | Not specified | Not specified | 35 °C |
| Reference |
By systematically working through the troubleshooting steps outlined above and comparing your experimental conditions to established methods, you can effectively diagnose and resolve issues of peak splitting in the chromatographic analysis of bexarotene-d4.
References
Bexarotene d4 Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Bexarotene d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on available literature and supplier information, the common impurities in the synthesis of Bexarotene, which are also relevant for this compound, can be categorized as process-related impurities and degradation products.
Process-Related Impurities: These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.
| Impurity Name | Structure/Description | Potential Origin |
| Bexarotene Keto Acid Impurity | 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | Hydrolysis of the unreacted keto ester intermediate during the final saponification step. |
| Bexarotene Methyl Ester Impurity | Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoate | Incomplete hydrolysis of the methyl ester intermediate. |
| Bexarotene Tetrahydro Naphthalene Impurity | 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | Unreacted starting material from the Friedel-Crafts acylation step. |
| Bexarotene Amide Impurity | 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide | Formation from a nitrile intermediate or side reaction with ammonia (B1221849) sources. |
| Bexarotene Isomeric Impurities | Positional isomers of Bexarotene | Side reactions during the Friedel-Crafts acylation or other bond-forming steps. |
| Triphenylphosphine (B44618) oxide | (C₆H₅)₃P=O | Byproduct of the Wittig reaction. |
Degradation Products: These can form during storage or under specific conditions like exposure to light or heat.
| Impurity Name | Structure/Description | Potential Origin |
| 6-Hydroxy Bexarotene | Hydroxylated Bexarotene | Oxidative degradation. |
| 7-Oxo Bexarotene | Oxidized Bexarotene | Oxidative degradation. |
Q2: How is this compound typically synthesized?
A2: While specific, proprietary synthesis protocols for this compound are not publicly available, the general synthetic strategy involves the synthesis of the non-deuterated Bexarotene backbone followed by or incorporating a deuteration step. The synthesis of Bexarotene generally involves two key steps: a Friedel-Crafts acylation followed by a Wittig reaction. The deuteration is typically introduced on the benzoic acid ring.
A plausible synthetic workflow is outlined below:
Q3: What are the acceptable limits for these impurities in a this compound active pharmaceutical ingredient (API)?
A3: The acceptable limits for impurities in an API are governed by regulatory guidelines such as the ICH Q3A(R2). These guidelines provide a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
For Bexarotene, some specific impurity limits have been noted in regulatory documents, with a limit of 0.2% specified for one unidentified impurity.[1] Generally, for new drug substances, the thresholds for reporting, identification, and qualification are as follows:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
It is crucial to note that these are general guidelines, and specific limits for a given API are established based on toxicological data and the manufacturing process capability.
Troubleshooting Guides
This section provides practical guidance for addressing common issues that may arise during the synthesis of this compound.
Issue 1: High levels of Bexarotene Keto Acid Impurity in the final product.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Wittig reaction leading to unreacted keto ester intermediate. | - Ensure complete consumption of the keto ester intermediate before proceeding to hydrolysis. Monitor the reaction by TLC or HPLC. - Increase the equivalents of the Wittig reagent or prolong the reaction time. | Reaction Monitoring by HPLC: 1. Prepare a standard solution of the keto ester intermediate. 2. Withdraw aliquots from the reaction mixture at regular intervals. 3. Quench the reaction in the aliquot with a suitable solvent. 4. Analyze the aliquot by HPLC to determine the percentage of remaining keto ester. |
| Inefficient hydrolysis of the Bexarotene methyl ester. | - Optimize the hydrolysis conditions (e.g., increase the concentration of the base, reaction temperature, or time). | Hydrolysis Optimization: 1. Set up small-scale parallel reactions with varying concentrations of NaOH or KOH (e.g., 1M, 2M, 5M). 2. Run the reactions at different temperatures (e.g., room temperature, 40°C, 60°C). 3. Monitor the disappearance of the Bexarotene methyl ester by TLC or HPLC to determine the optimal conditions. |
| Hydrolysis of unreacted keto ester during workup. | - Purify the Bexarotene methyl ester intermediate before the hydrolysis step to remove any unreacted keto ester. | Intermediate Purification: 1. After the Wittig reaction, perform an aqueous workup. 2. Concentrate the organic layer and purify the crude Bexarotene methyl ester by column chromatography or recrystallization. |
Issue 2: Presence of Triphenylphosphine Oxide in the final product.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient removal during purification. | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely. - Optimize the purification method. Recrystallization from a suitable solvent system is often effective. - Column chromatography can also be employed for its removal. | Recrystallization for Triphenylphosphine Oxide Removal: 1. Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate). 2. Add a co-solvent in which triphenylphosphine oxide is more soluble but this compound is less soluble (e.g., hexane) until turbidity is observed. 3. Allow the solution to cool slowly to promote crystallization of the pure product. 4. Filter the crystals and wash with a cold solvent mixture. |
Issue 3: Incomplete deuteration of the benzoic acid moiety.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient deuterating agent or suboptimal reaction conditions. | - Use a deuterated starting material for the benzoic acid portion, such as terephthalic acid-d4. - If performing a direct H-D exchange, ensure a sufficient excess of the deuterium (B1214612) source (e.g., D₂O, D₂SO₄) and optimize the reaction conditions (temperature, catalyst). | Monitoring Deuterium Incorporation by Mass Spectrometry: 1. Analyze a sample of the final product by LC-MS. 2. Determine the molecular ion peak. For this compound (C₂₄H₂₄D₄O₂), the expected monoisotopic mass is approximately 352.25 g/mol , compared to 348.21 g/mol for non-deuterated Bexarotene. 3. The presence of a significant peak at m/z corresponding to Bexarotene (M+H⁺ at ~349.2) would indicate incomplete deuteration. |
Signaling Pathway
Bexarotene is a selective agonist for the Retinoid X Receptors (RXRs). Upon binding, Bexarotene activates RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression. The following diagram illustrates the simplified signaling pathway of Bexarotene.
References
Optimizing Bexarotene d4 concentration for internal standard
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the concentration of Bexarotene d4 when used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Bexarotene.[1][2] As an internal standard, its primary role is to ensure reliable and reproducible quantification of Bexarotene in complex biological matrices like plasma or tissue homogenates.[1][3] It is added at a constant, known concentration to all samples, calibrators, and quality controls.[4] By calculating the peak area ratio of the analyte (Bexarotene) to the IS (this compound), the method can correct for variability introduced during sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response, such as ion suppression or enhancement.
Q2: Why is it critical to optimize the concentration of the internal standard?
Optimizing the IS concentration is crucial for the accuracy and precision of the bioanalytical method.
-
Too Low Concentration: A low IS concentration can result in a weak signal with poor ion statistics, leading to high variability (imprecision) in the IS response and, consequently, in the final calculated analyte concentration.
-
Too High Concentration: An excessively high IS concentration can cause detector saturation, leading to non-linear responses. It may also suppress the ionization of the analyte, particularly at the lower limit of quantitation (LLOQ), thereby reducing assay sensitivity.
The goal is to find a concentration that provides a stable, reproducible signal well above the background noise but comfortably within the linear dynamic range of the detector for all samples.
Q3: What is a recommended starting concentration for this compound?
A common industry practice is to select an IS concentration that produces a signal response similar to the analyte's response at a mid-range concentration of the calibration curve. A good starting point is to prepare a this compound working solution that results in a final concentration in the sample equivalent to the Cmax (maximum anticipated concentration) of Bexarotene in study samples, or approximately 1/3 to 1/2 of the upper limit of quantitation (ULOQ) concentration. For example, if the calibration curve for Bexarotene ranges from 1 ng/mL to 500 ng/mL, a starting IS concentration of 100-250 ng/mL would be appropriate to test.
Q4: How does the internal standard response impact data acceptability?
During a bioanalytical run, the IS response should be consistent across all samples, including calibrators, QCs, and unknowns. Regulatory guidelines often suggest monitoring the IS response. A common acceptance criterion is that the IS response in any given sample should be within 50% to 150% of the mean IS response from all acceptable samples in the run. Significant deviation can indicate issues with sample processing, matrix effects, or instrument performance, potentially leading to the rejection of the affected sample's data.
Troubleshooting Guide: this compound Signal Issues
| Problem | Potential Causes | Recommended Solutions |
| High Variability in IS Signal (>15% CV across the run) | 1. Inconsistent Sample Preparation: Errors in pipetting the IS working solution or during extraction steps. 2. Variable Matrix Effects: Significant differences in matrix composition between samples causing unpredictable ion suppression/enhancement. 3. IS Instability: Degradation of this compound in the matrix or reconstitution solvent. | 1. Verify Pipette Calibration: Ensure all pipettes are calibrated and functioning correctly. Review the sample preparation procedure with the analyst. 2. Improve Sample Cleanup: Evaluate alternative extraction methods (e.g., solid-phase extraction instead of protein precipitation) to better remove interfering matrix components. 3. Conduct Stability Tests: Perform bench-top and freeze-thaw stability tests on the IS in the biological matrix to confirm its stability under experimental conditions. |
| IS Signal is Too Low or Undetectable | 1. Incorrect Concentration: The prepared IS working solution concentration is too low. 2. Severe Ion Suppression: Co-eluting matrix components are strongly suppressing the this compound signal. 3. Instrument Issues: Poor sensitivity, dirty ion source, or incorrect MS/MS transition settings. | 1. Increase IS Concentration: Prepare a new, more concentrated working solution and re-evaluate. 2. Modify Chromatography: Adjust the LC gradient to separate this compound from the suppression zone. A post-column infusion experiment can identify these zones. 3. Clean and Tune Instrument: Perform routine maintenance on the mass spectrometer, including cleaning the ion source. Verify instrument tuning and calibration. |
| IS Signal is Too High or Saturated | 1. Incorrect Concentration: The prepared IS working solution is too concentrated. 2. Significant Ion Enhancement: Co-eluting compounds are enhancing the this compound signal. | 1. Decrease IS Concentration: Prepare and test a more dilute IS working solution. 2. Modify Chromatography: Adjust the LC gradient to separate this compound from the region of ion enhancement. |
| Crosstalk Between Analyte and IS | 1. Isotopic Impurity: The this compound standard contains a significant amount of unlabeled Bexarotene. 2. In-Source Fragmentation: The analyte (Bexarotene) fragments in the ion source to produce an ion that is monitored as the IS. | 1. Check Certificate of Analysis: Verify the isotopic purity of the this compound standard. The contribution of the IS to the analyte signal at the LLOQ should be negligible (<5%). 2. Optimize MS Source Conditions: Reduce source fragmentation by optimizing parameters like cone voltage or collision energy. Ensure the mass difference between the analyte and IS is sufficient (ideally ≥ 4 Da). |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration
Objective: To determine the this compound concentration that provides optimal precision and accuracy for the quantification of Bexarotene across its calibration range.
Methodology:
-
Prepare Solutions:
-
Prepare a primary stock solution of Bexarotene in a suitable organic solvent (e.g., Methanol).
-
Prepare three separate stock solutions of this compound at different concentrations (e.g., Low, Medium, High). For example, create working solutions to yield final concentrations of 25 ng/mL, 100 ng/mL, and 400 ng/mL in the matrix.
-
Prepare Quality Control (QC) samples by spiking blank biological matrix with Bexarotene at three levels: Low (LQC), Medium (MQC), and High (HQC).
-
-
Sample Preparation (Example using Protein Precipitation):
-
Aliquot 100 µL of each QC sample into separate microcentrifuge tubes (prepare n=6 replicates for each level).
-
For each concentration of IS being tested, add a fixed volume (e.g., 20 µL) of the corresponding this compound working solution to each QC replicate.
-
Add 400 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples.
-
Monitor the absolute peak area response of this compound in all injections.
-
Quantify the Bexarotene concentration in each QC sample using a calibration curve prepared with the corresponding IS concentration.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the absolute IS peak area at each tested concentration. A lower %CV indicates better stability.
-
Calculate the accuracy (%RE - Relative Error) and precision (%CV) for the determined concentrations of Bexarotene at the LQC, MQC, and HQC levels for each IS concentration tested.
-
Select the IS concentration that yields the best overall performance (i.e., lowest %CV for IS response and best accuracy/precision for the analyte).
-
Data Summary: Impact of IS Concentration on Assay Performance
The following table illustrates hypothetical results from the optimization experiment described above.
| This compound Conc. | IS Response Stability (%CV, n=18) | Analyte Performance | LQC (5 ng/mL) | MQC (150 ng/mL) | HQC (400 ng/mL) |
| Precision (%CV) | 12.5% | 8.2% | 7.5% | ||
| 25 ng/mL (Low) | 18.2% | Accuracy (%RE) | -14.1% | -7.5% | -6.8% |
| Precision (%CV) | 4.1% | 2.5% | 2.8% | ||
| 100 ng/mL (Optimal) | 6.5% | Accuracy (%RE) | +3.5% | -1.2% | +0.8% |
| Precision (%CV) | 6.8% | 5.5% | 4.9% | ||
| 400 ng/mL (High) | 8.9% | Accuracy (%RE) | +11.2% | +6.3% | +5.4% |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing internal standard concentration.
Caption: Relationship between IS concentration and analytical issues.
Bexarotene Mechanism of Action
Bexarotene is a retinoid that selectively activates Retinoid X Receptors (RXRs). These receptors form complexes (heterodimers) with other nuclear receptors to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.
Caption: Simplified signaling pathway of Bexarotene via RXR.
References
Bexarotene-d4 Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Bexarotene-d4. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Bexarotene-d4?
A1: Based on studies of bexarotene (B63655), the primary degradation pathways for Bexarotene-d4 are anticipated to be oxidation and photodegradation.[1][2][3] Bexarotene's structure, characterized by conjugated double bonds, makes it susceptible to these degradation routes.[2] While specific studies on Bexarotene-d4 are limited, the degradation behavior is expected to be analogous to its non-deuterated counterpart.
Q2: What are the known degradation products of Bexarotene?
A2: The main degradation process for bexarotene is oxidative degradation.[3] Under photocatalytic conditions (UV irradiation in the presence of TiO₂/ZnO), four primary degradation products have been identified for bexarotene. These are formed through oxidative processes.
Q3: How stable is Bexarotene-d4 when used as an internal standard in bioanalytical methods?
A3: Bexarotene-d4 has been successfully utilized as an internal standard in UPLC-MS/MS methods for the quantification of bexarotene in human plasma. This application implies that Bexarotene-d4 exhibits sufficient stability under the specific extraction and chromatographic conditions of the validated method.
Q4: What are the recommended storage conditions for Bexarotene-d4 to minimize degradation?
A4: To minimize degradation, Bexarotene-d4 should be protected from light and stored at controlled, cool temperatures. Stability studies on bexarotene recommend protection from extreme heat and excessive light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Contamination or degradation of the sample. | Ensure proper sample handling and storage. Prepare fresh solutions and use high-purity solvents. Analyze a blank to identify potential sources of contamination. |
| Low recovery of Bexarotene-d4 | Adsorption to container surfaces or degradation during sample preparation. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. Perform sample preparation steps quickly and under low-light conditions. Evaluate the stability of Bexarotene-d4 in the sample matrix and processing solvents. |
| Inconsistent analytical results | Instability of Bexarotene-d4 in the analytical mobile phase or autosampler. | Assess the stability of Bexarotene-d4 in the mobile phase over the duration of the analytical run. Consider using a cooled autosampler to maintain sample integrity. |
| Poor peak shape | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH and organic solvent ratio. The addition of a small amount of an acid like trifluoroacetic acid has been shown to improve the peak shape of bexarotene. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. The following are generalized protocols based on studies performed on bexarotene.
1. Acidic and Basic Hydrolysis:
-
Protocol: Prepare a solution of Bexarotene-d4 in a suitable solvent (e.g., ethanol). Add an equal volume of 1 M HCl (for acidic hydrolysis) or 1 M NaOH (for basic hydrolysis). Incubate the solutions at room temperature for 24 hours. Neutralize the samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating UPLC-MS/MS method to identify and quantify any degradation products.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of Bexarotene-d4. Add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, monitoring the reaction progress.
-
Analysis: Use UPLC-MS/MS to separate and identify the oxidative degradation products.
3. Thermal Degradation:
-
Protocol: Place a solid sample of Bexarotene-d4 in a temperature-controlled oven at a high temperature (e.g., 70°C) for a defined period. For solution stability, incubate a solution of Bexarotene-d4 at a slightly elevated temperature.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by UPLC-MS/MS.
4. Photodegradation:
-
Protocol: Expose a solution of Bexarotene-d4 to UV irradiation (e.g., using a xenon lamp) for a specified duration. To investigate photocatalytic degradation, add a photocatalyst such as a TiO₂/ZnO mixture to the solution before irradiation. Prepare a dark control sample by wrapping the container in aluminum foil.
-
Analysis: Analyze both the irradiated and dark control samples using UPLC-MS/MS.
Analytical Method for Bexarotene and its Degradation Products
The following is a representative UPLC-MS/MS method that can be adapted for the analysis of Bexarotene-d4 and its degradation products.
| Parameter | Condition |
| Chromatographic System | UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a triple quadrupole MS) |
| Column | C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particles) |
| Mobile Phase | A gradient of water and acetonitrile, both containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 260 nm and/or mass spectrometry in electrospray ionization (ESI) mode. |
| Internal Standard | Bexarotene-d4 can be used as an internal standard for the quantification of bexarotene. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Bexarotene
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acidic Hydrolysis | 1 M HCl | 24 hours | Significant degradation observed. |
| Basic Hydrolysis | 1 M NaOH | 24 hours | Degradation observed. |
| Photodegradation | UV irradiation in the presence of ZnO/TiO₂ | 1 hour | Degradation observed. |
Visualizations
Logical Workflow for Investigating Bexarotene-d4 Degradation
Caption: Experimental workflow for forced degradation studies of Bexarotene-d4.
Bexarotene-d4 Degradation Pathways
Caption: Primary degradation pathways for Bexarotene-d4.
References
Technical Support Center: Matrix Effects in Bexarotene-d4 Quantification
Welcome to the technical support center for troubleshooting matrix effects in the quantification of bexarotene-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development and validation using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of bexarotene (B63655)?
A: Matrix effects are the alteration of ionization efficiency of a target analyte, such as bexarotene, due to co-eluting compounds from the sample matrix.[1] This interference can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification.[1][2] In the context of bexarotene quantification, endogenous components in biological matrices like plasma or serum can interfere with its ionization, leading to unreliable results.[3]
Q2: Why is bexarotene-d4 used as an internal standard, and can it completely eliminate matrix effects?
A: Bexarotene-d4 is a stable isotope-labeled (SIL) internal standard for bexarotene.[4] The use of a SIL internal standard is the most effective way to compensate for matrix effects. Since bexarotene-d4 is chemically and physically almost identical to bexarotene, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of signal suppression. However, if the suppression is so severe that the signal for both compounds is significantly reduced, further optimization of the method is necessary.
Q3: What are the common sources of matrix effects in biological samples for bexarotene analysis?
A: In biological matrices such as plasma or serum, common sources of matrix effects include:
-
Phospholipids (B1166683): These are abundant in cell membranes and are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the mass spectrometer source, reducing its efficiency.
-
Endogenous Molecules: Other small molecules, lipids, and peptides from the biological matrix can co-elute with bexarotene and compete for ionization.
-
Concomitant Medications: Other drugs or their metabolites present in the sample can also interfere with the analysis.
Q4: How can I detect and assess the severity of matrix effects in my bexarotene assay?
A: The most common and accepted method for quantitatively assessing matrix effects is the post-extraction spiking method. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a neat solvent. The matrix factor (MF) is calculated, and an MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement. According to FDA guidance, the matrix effect should be evaluated in at least six different sources of the biological matrix.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during bexarotene-d4 quantification.
Problem 1: Inconsistent or Poor Reproducibility of Bexarotene/Bexarotene-d4 Ratio
This issue suggests that the matrix effect is variable across different samples and is not being adequately compensated for by the internal standard.
Initial Assessment Workflow
Caption: Troubleshooting workflow for inconsistent analyte/IS ratio.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure.
-
Protein Precipitation (PPT): While quick, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to improve selectivity and minimize the extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.
-
-
Improve Chromatographic Separation:
-
Gradient Modification: A shallower gradient can help to separate bexarotene from co-eluting matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
-
Investigate Matrix Variability:
-
Analyze blank matrix from at least six different individual sources to assess the lot-to-lot variability of the matrix effect. If significant variability is observed, a more robust sample cleanup method is required.
-
Problem 2: Low Signal Intensity for Both Bexarotene and Bexarotene-d4
This indicates significant ion suppression affecting both the analyte and the internal standard.
Mitigation Strategy Flowchart
Caption: Strategy for mitigating severe ion suppression.
Recommended Actions:
-
Enhance Sample Cleanup: As mentioned above, moving from a simple protein precipitation to a more rigorous technique like SPE is often necessary.
-
Chromatographic Optimization:
-
Divert Flow: If interferences elute early, the initial column effluent can be diverted to waste to prevent it from entering the mass spectrometer.
-
-
Modify Mass Spectrometry and Ionization Parameters:
-
Optimize Source Parameters: Adjusting gas flows, temperatures, and spray voltage can influence the ionization process and may help reduce suppression.
-
Consider APCI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI). If bexarotene ionizes efficiently with APCI, switching ionization sources could be a viable solution.
-
Quantitative Data Summary
The following tables summarize matrix effect data from a study on the bioanalytical method development of bexarotene in human plasma using bexarotene-d4 as an internal standard.
Table 1: Matrix Factor for Bexarotene and Bexarotene-d4
| Analyte | Concentration Level | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Factor |
| Bexarotene | LQC | 25487 | 24356 | 0.956 |
| Bexarotene | HQC | 854321 | 823456 | 0.964 |
| Bexarotene-d4 | - | 123456 | 119876 | 0.971 |
LQC: Low Quality Control, HQC: High Quality Control. A Matrix Factor close to 1 indicates minimal matrix effect.
Table 2: Internal Standard Normalized Matrix Factor
| Analyte | Concentration Level | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV |
| Bexarotene | LQC | 0.956 | 0.971 | 0.985 | 3.2 |
| Bexarotene | HQC | 0.964 | 0.971 | 0.993 | 2.8 |
The IS-Normalized Matrix Factor is calculated as (Matrix Factor of Analyte) / (Matrix Factor of IS). A value close to 1 with a low %CV indicates that the internal standard effectively compensates for the matrix effect.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantitatively determine the extent of ion suppression or enhancement for bexarotene and bexarotene-d4.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Bexarotene and bexarotene-d4 analytical standards.
-
Neat solvent (identical to the final reconstitution solvent).
-
All necessary reagents and equipment for the sample extraction procedure.
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike bexarotene and bexarotene-d4 at two concentrations (low and high QC) into the neat reconstitution solvent.
-
Set B (Analyte in Post-Extracted Matrix): Extract blank plasma samples (from at least 6 different lots) using the validated extraction procedure. After the final evaporation step, spike the dried extracts with bexarotene and bexarotene-d4 at the same low and high QC concentrations. Reconstitute with the same solvent as in Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Bexarotene) / (MF of Bexarotene-d4)
-
-
Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across the different matrix lots.
Acceptance Criteria (based on FDA guidance):
-
The precision (%CV) of the IS-normalized matrix factor from the six lots of matrix should not be greater than 15%.
This technical support guide provides a comprehensive overview of troubleshooting matrix effects in bexarotene-d4 quantification. By following these guidelines, researchers can develop robust and reliable bioanalytical methods.
References
Troubleshooting low signal intensity of Bexarotene d4
Welcome to the technical support center for Bexarotene-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analytical quantification of Bexarotene (B63655) using Bexarotene-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Bexarotene-d4 and why is it used as an internal standard?
Bexarotene-d4 is a deuterium-labeled version of Bexarotene, a retinoid compound used in cancer therapy.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard for the quantification of Bexarotene in biological matrices.[3] Because its chemical and physical properties are nearly identical to the unlabeled Bexarotene, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal variations during analysis.[4]
Q2: What are the recommended storage and handling conditions for Bexarotene-d4?
Proper storage and handling are critical to maintain the integrity and stability of Bexarotene-d4.
-
Storage of Powder: The solid form should be stored at -20°C for long-term stability, which can be effective for up to 4 years.[1][5]
-
Storage of Stock Solutions: Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.
-
Light and Heat Sensitivity: Bexarotene is known to be sensitive to light and heat, which can cause photodegradation.[6][7] Therefore, it is crucial to protect both the solid compound and its solutions from excessive light and high temperatures.
Q3: I am observing a low signal intensity for Bexarotene-d4. What are the potential causes?
Low signal intensity of the internal standard is a common issue that can compromise the accuracy of your results. The causes can be broadly categorized into three areas: sample preparation, chromatographic conditions, and mass spectrometer settings.
Troubleshooting Guides
Guide 1: Investigating Sample Preparation Issues
Low signal intensity can often be traced back to the sample preparation stage. This guide will walk you through common pitfalls and how to address them.
Problem: Potential Degradation of Bexarotene-d4
Bexarotene is susceptible to oxidative and photodegradation.[6] If the internal standard degrades during sample preparation, its concentration will decrease, leading to a lower signal.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples, standards, and extracts from light by using amber vials or covering them with aluminum foil.
-
Control Temperature: Keep samples on ice or at a controlled low temperature during processing.
-
Evaluate Extraction Conditions: Harsh pH conditions or prolonged extraction times can lead to degradation. Optimize your extraction protocol to be as gentle and efficient as possible. A typical sample preparation involves protein precipitation followed by liquid-liquid extraction.[8][9]
Problem: Inefficient Extraction Recovery
If Bexarotene-d4 is not efficiently extracted from the sample matrix, its concentration in the final extract will be low, resulting in a poor signal.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the solvent system used for liquid-liquid extraction is optimized for Bexarotene. A mixture of isoamyl alcohol and pentane (B18724) or hexane (B92381) has been used effectively.[9]
-
Check pH: The pH of the sample can influence the extraction efficiency of acidic compounds like Bexarotene. Acidification of the plasma after protein precipitation can improve recovery.[9]
-
Perform Recovery Experiments: Spike a known amount of Bexarotene-d4 into a blank matrix and perform the extraction. Compare the peak area to a standard of the same concentration prepared in the final extraction solvent to calculate the recovery.
Problem: Suboptimal Concentration of Internal Standard
Using a concentration of Bexarotene-d4 that is too low can lead to a signal that is difficult to distinguish from the baseline noise.
Troubleshooting Steps:
-
Verify Working Solution Concentration: Double-check the calculations and dilutions used to prepare your Bexarotene-d4 working solution.
-
Optimize Concentration: The concentration of the internal standard should ideally be in the mid-range of the calibration curve for the analyte. A typical concentration for Bexarotene-d4 in bioanalytical methods is around 1 µg/mL, from which a small volume (e.g., 50 µL) is added to the sample.[3]
Guide 2: Optimizing Chromatographic and Mass Spectrometric Conditions
Even with perfect sample preparation, suboptimal analytical instrument settings can lead to a weak signal for Bexarotene-d4.
Problem: Poor Chromatographic Peak Shape or Retention
Issues with the chromatography can lead to broad, tailing, or split peaks, which reduces the signal intensity at the peak maximum.
Troubleshooting Steps:
-
Check Column Health: Ensure your analytical column is not old or contaminated. A contaminated column can be flushed, but may need to be replaced.
-
Optimize Mobile Phase: The mobile phase composition is critical for good peak shape and retention. A common mobile phase for Bexarotene analysis is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3][8]
-
Verify Flow Rate and Temperature: Inconsistent flow rate or column temperature can affect retention time and peak shape. Ensure the LC system is performing correctly.[3]
Problem: Inefficient Ionization in the Mass Spectrometer
The settings of the ion source on the mass spectrometer directly impact the signal intensity.
Troubleshooting Steps:
-
Select the Correct Ionization Mode: Bexarotene is typically analyzed in negative electrospray ionization (ESI) mode.[8]
-
Optimize ESI Parameters: Key parameters to optimize include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. These should be tuned to maximize the signal for Bexarotene-d4.
-
Check for Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can suppress the ionization of Bexarotene-d4.[4][10]
-
How to check: Perform a post-extraction spike experiment. Compare the peak area of Bexarotene-d4 in a spiked, extracted blank matrix to the peak area in a neat solution. A significantly lower peak area in the matrix indicates ion suppression.
-
How to mitigate: Improve sample cleanup, modify the chromatographic gradient to separate Bexarotene-d4 from the interfering compounds, or dilute the sample.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Bexarotene Analysis
| Parameter | Typical Value | Reference |
| Liquid Chromatography | ||
| Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase A | Acetonitrile | [3] |
| Mobile Phase B | Ammonium acetate (B1210297) buffer (e.g., 5 mM, pH 4.6) | [8] |
| Flow Rate | 0.45 - 1 mL/min | [3][8] |
| Column Temperature | 40°C | [3] |
| Injection Volume | 5 - 20 µL | [3] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI) | [8] |
| Monitored Transition (SRM) | Consult your instrument's optimization data | |
| Capillary Voltage | ~3-5 kV | [11] |
| Nebulizer Gas Pressure | Optimize for stable spray | [11] |
| Drying Gas Flow & Temp | Optimize for efficient desolvation | [11] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol is a general guideline for the extraction of Bexarotene and Bexarotene-d4 from plasma samples.
-
Sample Aliquoting: Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of Bexarotene-d4 working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Acidification: Add 50 µL of 1M HCl to the supernatant.
-
Liquid-Liquid Extraction: Add 1 mL of extraction solvent (e.g., isoamyl alcohol/pentane mixture). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for low Bexarotene-d4 signal intensity.
Caption: A typical sample preparation workflow for Bexarotene analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Technical Support Center: Bexarotene-d4 in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bexarotene-d4 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Bexarotene-d4 and what is its primary application in analytical assays?
Bexarotene-d4 is a deuterium-labeled version of Bexarotene (B63655), an antineoplastic agent.[1] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard for the precise quantification of Bexarotene in biological samples.[2] The addition of a known quantity of Bexarotene-d4 to a sample allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of the unlabeled Bexarotene.
Q2: I am observing a slight difference in the retention time between Bexarotene and Bexarotene-d4. Is this normal?
Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect".[3][4] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. For instance, one study reported the retention time of bexarotene at 2.75 ± 0.30 min and its d4-internal standard at 2.73 ± 0.3 min.[5] While often minor, this separation can be problematic if it leads to differential matrix effects.
Q3: What are differential matrix effects and how can they affect my results?
Differential matrix effects occur when the analyte (Bexarotene) and the internal standard (Bexarotene-d4) experience different levels of ion suppression or enhancement from components in the sample matrix. This can happen if there is a slight separation in their retention times, causing them to co-elute with different interfering substances. If the matrix affects the ionization of the analyte and the internal standard differently, the accuracy of the quantification can be compromised, potentially leading to an overestimation or underestimation of the analyte concentration.
Q4: Can the deuterium (B1214612) label on Bexarotene-d4 be lost during sample preparation or analysis?
Loss of the deuterium label, known as isotopic exchange or back-exchange, can occur if the deuterium atoms are in chemically unstable positions. This is more likely to happen in highly acidic or basic conditions or if the deuterium atoms are on heteroatoms like oxygen or nitrogen. For Bexarotene-d4, the deuterium atoms are typically placed on the benzoic acid ring, which is a stable position, minimizing the risk of back-exchange under typical analytical conditions.
Q5: What should I do if I suspect the purity of my Bexarotene-d4 internal standard is compromised?
The purity of the internal standard is crucial for accurate quantification. If you suspect contamination with unlabeled bexarotene, you can perform an experiment to assess its contribution to the analyte signal. Prepare a blank matrix sample and spike it only with the Bexarotene-d4 internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled bexarotene. The response for the unlabeled analyte in this sample should be insignificant, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ) for bexarotene.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for Bexarotene and/or Bexarotene-d4
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Step:
-
Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile).
-
If the problem persists, try replacing the column with a new one of the same type.
-
Ensure proper sample clean-up to minimize the injection of particulates.
-
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Step:
-
Verify the pH of your mobile phase. For acidic compounds like bexarotene, a mobile phase with a pH below its pKa (around 4-5) is generally recommended to ensure it is in its neutral form.
-
Experiment with small adjustments to the mobile phase pH to optimize peak shape.
-
-
-
Possible Cause: Injector issues.
-
Troubleshooting Step:
-
Clean the injection port and syringe.
-
Check for any blockages in the sample loop.
-
-
Issue 2: Inconsistent or Low Signal Intensity for Bexarotene-d4
-
Possible Cause: Ion suppression due to matrix effects.
-
Troubleshooting Step:
-
Improve sample preparation to remove more matrix components. Consider solid-phase extraction (SPE) as an alternative to protein precipitation.
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Optimize the chromatography to separate the analyte and internal standard from the regions of significant ion suppression.
-
-
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Troubleshooting Step:
-
Infuse a solution of Bexarotene-d4 directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).
-
Ensure the correct precursor and product ions and collision energy are being used for the selected reaction monitoring (SRM) transition.
-
-
-
Possible Cause: Degradation of the Bexarotene-d4 stock solution.
-
Troubleshooting Step:
-
Prepare a fresh stock solution of Bexarotene-d4 from a new vial.
-
Store stock solutions in an appropriate solvent (e.g., DMSO, DMF, or ethanol) at -20°C or -80°C to ensure stability.
-
-
Issue 3: Non-linear Calibration Curve
-
Possible Cause: Detector saturation at high concentrations.
-
Troubleshooting Step:
-
Extend the calibration curve to include lower concentration points and check if linearity improves in the lower range.
-
If the high-end concentrations are not physiologically relevant, consider narrowing the calibration range.
-
-
-
Possible Cause: Inaccurate preparation of standards.
-
Troubleshooting Step:
-
Carefully reprepare the calibration standards, paying close attention to pipetting and dilutions.
-
Use a different batch of solvent for dilution to rule out contamination.
-
-
-
Possible Cause: Contribution from the internal standard to the analyte signal.
-
Troubleshooting Step:
-
As described in FAQ 5, check the purity of the internal standard.
-
-
Quantitative Data Summary
| Parameter | Bexarotene | Bexarotene-d4 | Reference(s) |
| Molecular Formula | C₂₄H₂₈O₂ | C₂₄H₂₄D₄O₂ | |
| Molecular Weight | 348.48 g/mol | 352.5 g/mol | |
| Typical Retention Time | 2.75 ± 0.30 min | 2.73 ± 0.3 min | |
| Precursor Ion (m/z) | Instrument Dependent | Instrument Dependent | N/A |
| Product Ion(s) (m/z) | Instrument Dependent | Instrument Dependent | N/A |
Note on m/z values: The specific precursor and product ions for bexarotene and Bexarotene-d4 should be determined empirically on the mass spectrometer being used. This is typically done by infusing a standard solution of each compound and performing a product ion scan to identify the most stable and abundant fragment ions.
Experimental Protocols
Key Experiment: LC-MS/MS Quantification of Bexarotene in Human Plasma
This protocol is a representative example based on published methods. Optimization will be required for specific instruments and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of Bexarotene-d4 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) with 0.1% formic acid) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 50 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-7 min: 90% to 10% B
-
7-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
-
Scan Type: Selected Reaction Monitoring (SRM)
Visualizations
Caption: Experimental workflow for Bexarotene quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Optimizing Bexarotene-d4 Recovery
Welcome to the technical support center for improving the recovery of bexarotene-d4 from biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low bexarotene-d4 recovery?
Low recovery of bexarotene-d4, a lipophilic compound, can stem from several factors throughout the analytical process. These include:
-
In-source Instability: Degradation of the analyte in the mass spectrometer's ion source.
-
Suboptimal Extraction: Inefficient extraction from the biological matrix using methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT).
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of bexarotene-d4, leading to inaccurate quantification.
-
Analyte Adsorption: Non-specific binding of the lipophilic bexarotene-d4 to plasticware (e.g., pipette tips, collection tubes) during sample processing.
-
Instability: Degradation of bexarotene-d4 due to improper storage conditions (temperature, light exposure) or during sample processing steps.
Q2: Which sample preparation technique is best for bexarotene-d4?
The optimal technique depends on the specific requirements of your assay, such as required cleanup, sample volume, and throughput. Here's a general comparison:
-
Protein Precipitation (PPT): A simple and fast method suitable for high-throughput analysis. However, it provides the least effective cleanup, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning bexarotene-d4 into an immiscible organic solvent. It is a versatile technique that can be optimized by adjusting solvent choice and pH.
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup, effectively removing interfering matrix components. SPE is highly selective but requires more extensive method development.
Q3: How can I minimize the matrix effect for bexarotene-d4 analysis?
Mitigating matrix effects is crucial for accurate and precise quantification. Key strategies include:
-
Effective Sample Cleanup: Employing a robust extraction method like SPE or optimizing an LLE protocol to remove interfering phospholipids (B1166683) and other endogenous components is the most effective approach.
-
Chromatographic Separation: Optimize the LC method to separate bexarotene-d4 from co-eluting matrix components. This can involve using a different column chemistry (e.g., phenyl-hexyl or biphenyl) or employing gradient elution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As bexarotene-d4 is already a SIL-IS for bexarotene (B63655), it will co-elute and experience similar matrix effects, thus compensating for signal variations and improving accuracy.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q4: What are the recommended storage and handling conditions for bexarotene-d4 in biological samples?
Bexarotene, like other retinoids, can be sensitive to light, temperature, and oxidation. To ensure stability:
-
Storage Temperature: Store biological samples at -70°C or lower for long-term stability. For short-term storage during processing, keep samples on wet ice.
-
Light Protection: Protect samples from direct light exposure at all stages of handling and analysis. Use amber vials or tubes.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. It is advisable to aliquot samples into smaller volumes after collection.
-
Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to prevent oxidative degradation, especially during long-term storage or sample processing at elevated temperatures.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Solvent Choice: Use a solvent system that maximizes the partitioning of the lipophilic bexarotene-d4 into the organic phase. A mixture of a nonpolar solvent (e.g., hexane (B92381) or pentane) with a more polar modifier (e.g., isoamyl alcohol) is often effective. - Adjust pH: Since bexarotene is a carboxylic acid, acidifying the aqueous sample (to approximately two pH units below its pKa) will ensure it is in its neutral, more organic-soluble form, thereby improving extraction efficiency. |
| Emulsion Formation | - Centrifugation: Increase the centrifugation speed and/or time to break the emulsion. - "Salting Out": Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and improve phase separation. - Solvent Modification: Add a small amount of a more polar solvent like isopropanol (B130326) to the extraction solvent. |
| Insufficient Mixing | - Vigorous Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-2 minutes) to maximize the surface area for partitioning. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent | - Sorbent Selection: For a lipophilic compound like bexarotene, a reversed-phase sorbent such as C18 or C30 is generally suitable. Hydrophilic-Lipophilic Balanced (HLB) sorbents can also provide good retention. - Consider a Secondary Cleanup: For very complex matrices, a multi-step SPE approach may be necessary. For example, a C18 cartridge for initial capture can be followed by an aminopropyl silica (B1680970) cartridge to remove remaining lipid contaminants. |
| Inefficient Analyte Retention | - Sample Pre-treatment: Ensure the sample is at the optimal pH for retention on the chosen sorbent. For reversed-phase SPE, a lower pH will ensure bexarotene is in its neutral form. - Loading Flow Rate: Decrease the sample loading flow rate to allow for sufficient interaction time between bexarotene-d4 and the sorbent. |
| Incomplete Elution | - Optimize Elution Solvent: Use an elution solvent that is strong enough to desorb bexarotene-d4 from the sorbent. This typically involves a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724). A small amount of a modifier (e.g., a weak acid or base) may be needed to disrupt secondary interactions. - Elution Volume: Ensure a sufficient volume of the elution solvent is used. Eluting with multiple smaller volumes can sometimes be more effective than a single large volume. |
Low Recovery in Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Removal | - Optimize Precipitating Agent: Acetonitrile is a common and effective choice. Other options include trichloroacetic acid (TCA) and zinc sulfate, which have been shown to be highly efficient at precipitating plasma proteins.[1] - Sufficient Solvent Volume: Use an adequate ratio of precipitating solvent to sample volume, typically 3:1 or 4:1. - Low Temperature: Perform the precipitation at low temperatures (e.g., on ice) to enhance protein precipitation. |
| Analyte Co-precipitation | - Choice of Solvent: The choice of precipitating solvent can influence the extent of co-precipitation. Experiment with different solvents (e.g., acetonitrile vs. methanol) to see which provides better recovery. |
| Poor Supernatant Separation | - Centrifugation: Ensure complete pelleting of the precipitated proteins by centrifuging at a sufficiently high speed and for an adequate duration. |
Quantitative Data Summary
| Compound | Extraction Method | Biological Matrix | Reported Recovery (%) |
| Bexarotene | Liquid-Liquid Extraction | Human Plasma | High Precision and Accuracy Reported |
| Retinol-d4 (B12425061) | Solid-Phase Extraction (C18 + Aminopropyl Silica) | Plasma | 47.2 ± 1.8[2] |
| Lutein & β-carotene | Solid-Phase Extraction (C18 & C30) | Serum & Human Breast Milk | High Retention Observed[3] |
| Various Drugs | Protein Precipitation (Acetonitrile) | Plasma | >96% Protein Removal Efficiency[1] |
| Various Drugs | Protein Precipitation (Trichloroacetic Acid) | Plasma | >92% Protein Removal Efficiency[1] |
| Various Drugs | Protein Precipitation (Zinc Sulfate) | Plasma | >91% Protein Removal Efficiency |
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol for Bexarotene
This protocol is adapted from a validated method for the determination of bexarotene in human plasma.
-
Sample Preparation: To 1 mL of plasma sample, add an appropriate volume of bexarotene-d4 internal standard solution.
-
Protein Precipitation/Lipid Liberation: Add a sufficient volume of acetonitrile to the plasma sample to precipitate proteins and liberate bexarotene from plasma lipids. Vortex mix thoroughly.
-
Acidification: Acidify the sample by adding a suitable acid (e.g., phosphoric acid) to ensure bexarotene is in its non-ionized form.
-
Extraction: Add the extraction solvent (e.g., a mixture of isoamyl alcohol and pentane (B18724) or hexane). Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
General Solid-Phase Extraction (SPE) Protocol for Retinoids
This protocol is based on a method for isolating retinol (B82714) isotopomers from plasma.
-
Sorbent Selection: Utilize a C18 silica-based sorbent for initial capture and an aminopropyl silica-based sorbent for lipid contaminant removal.
-
Conditioning: Condition the C18 SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by equilibration with water or a suitable buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 cartridge at a slow, controlled flow rate.
-
Washing (C18): Wash the C18 cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution (C18): Elute the retinoids from the C18 cartridge with a strong organic solvent (e.g., acetonitrile).
-
Lipid Removal (Aminopropyl Silica): Pass the eluate from the C18 cartridge through a conditioned aminopropyl silica cartridge to remove lipid contaminants.
-
Evaporation and Reconstitution: Evaporate the final eluate and reconstitute in the mobile phase.
General Protein Precipitation (PPT) Protocol
-
Sample Aliquoting: Aliquot the biological sample into a clean tube.
-
Addition of Precipitant: Add a cold precipitating solvent (e.g., acetonitrile) to the sample, typically in a 3:1 or 4:1 (v/v) ratio.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
Caption: A generalized experimental workflow for the extraction of bexarotene-d4.
Caption: A logical troubleshooting guide for low bexarotene-d4 recovery.
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene d4 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Bexarotene-d4.
Frequently Asked Questions (FAQs)
Q1: What is Bexarotene-d4 and what is its primary application in research?
A1: Bexarotene-d4 is a deuterium-labeled version of Bexarotene (B63655).[1][2] It is primarily used as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Bexarotene in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled Bexarotene.
Q2: What are the recommended storage and handling conditions for Bexarotene-d4?
A2: It is recommended to store Bexarotene-d4 powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is advisable to protect the compound from light.[4]
Q3: In which solvents is Bexarotene-d4 soluble?
A3: Bexarotene-d4 is soluble in various organic solvents. Approximate solubility is as follows:
-
Dimethylformamide (DMF): ≥ 20 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ≥ 10 mg/mL
-
Ethanol: ≥ 0.5 mg/mL[1]
Q4: What is the typical purity of commercially available Bexarotene-d4?
A4: Commercially available Bexarotene-d4 typically has a high purity. For example, a certificate of analysis for one batch showed a purity of 98.51% as determined by LCMS and an isotopic enrichment of 99.4% (d4=97.55%, d3=2.45%).[5] Another supplier specifies a purity of ≥99% for deuterated forms (d1-d4).[6]
Q5: What are the potential impurities and degradation products of Bexarotene-d4?
A5: Potential impurities in Bexarotene-d4 are likely to be similar to those found in Bexarotene. These can include related substances from the synthesis process.[2][7][8][9] Bexarotene has been shown to undergo photodegradation, particularly in the presence of photocatalysts like TiO2 and ZnO, leading to oxidative degradation products.[10][11][12] Therefore, it is crucial to protect Bexarotene-d4 from prolonged exposure to light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing in HPLC/UPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For Bexarotene, a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer at pH 4.1 has been used successfully.[13][14] |
| Column degradation. | Use a new or different C18 column. An Agilent ZORBAX SB-C18 column has been shown to be effective.[15] | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Signal Intensity in Mass Spectrometry | Poor ionization. | Optimize the electrospray ionization (ESI) source parameters. Negative ion mode has been successfully used for Bexarotene detection.[15] |
| Inefficient sample extraction. | Employ a robust extraction method such as protein precipitation with methanol (B129727) or acetonitrile, followed by liquid-liquid extraction.[13][15][16] | |
| Instability in solvent. | Prepare fresh stock solutions and store them appropriately at -80°C or -20°C.[1] Avoid repeated freeze-thaw cycles. | |
| Inaccurate Quantification when using Bexarotene-d4 as an Internal Standard | Isotopic interference from the analyte. | Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. |
| Degradation of Bexarotene-d4 during sample processing. | Minimize exposure to light and heat during sample preparation.[4][10] | |
| Inconsistent addition of internal standard. | Ensure precise and consistent addition of the Bexarotene-d4 internal standard to all samples and standards. | |
| Variability in Results | Sample instability. | Bexarotene is known to be susceptible to photodegradation.[10][12] Ensure all experimental steps are carried out with protection from light. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol, including extraction times and solvent volumes. | |
| Contamination. | Use high-purity solvents and reagents. Ensure the cleanliness of all glassware and equipment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₄D₄O₂ | [1][2][5][6][9] |
| Molecular Weight | 352.50 g/mol | [1][5][6] |
| Purity (LCMS) | 98.51% | [5] |
| Isotopic Enrichment (d4) | 97.55% | [5] |
| HPLC-UV Detection Wavelength | 259 nm or 260 nm | [13][17][18] |
| LC-MS/MS Linearity Range (Plasma) | 10.0 - 15000 ng/mL | [15] |
| LC-MS/MS Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [15] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 6 months | [1] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods developed for Bexarotene and is suitable for assessing the purity of Bexarotene-d4.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Waters Atlantis C18, 5 µm, 4.6 x 150 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
Bexarotene-d4 reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.1 with glacial acetic acid. The mobile phase consists of a mixture of acetonitrile and the ammonium acetate buffer (e.g., 75:25 v/v).[13][14]
-
Standard Solution Preparation: Accurately weigh and dissolve the Bexarotene-d4 reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the Bexarotene-d4 sample to be tested in the mobile phase to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Quantification in Biological Matrices using LC-MS/MS
This protocol provides a general framework for the quantification of Bexarotene using Bexarotene-d4 as an internal standard.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 x 50 mm)[15]
Reagents:
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Water (LC-MS grade)
-
Bexarotene analytical standard
-
Bexarotene-d4 internal standard
Procedure:
-
Mobile Phase Preparation: Mobile phase A: Methanol. Mobile phase B: 5 mM ammonium acetate buffer with pH adjusted to 4.6 with acetic acid.[15]
-
Standard and Internal Standard Preparation: Prepare stock solutions of Bexarotene and Bexarotene-d4 in methanol. Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of Bexarotene and a fixed concentration of Bexarotene-d4.
-
Sample Preparation (Protein Precipitation): [15] a. To 20 µL of plasma sample, add 100 µL of methanol containing the Bexarotene-d4 internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Conditions:
-
LC Gradient: A gradient elution may be used to achieve optimal separation.
-
Flow rate: 0.45 mL/min[15]
-
Injection volume: 5-20 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for both Bexarotene and Bexarotene-d4.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Bexarotene to Bexarotene-d4 against the concentration of the calibration standards. Determine the concentration of Bexarotene in the unknown samples from the calibration curve.
Visualizations
Caption: Quality Control Workflow for Bexarotene-d4.
Caption: Troubleshooting Logic for Bexarotene-d4 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. d-nb.info [d-nb.info]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bexarotene-D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. Bexarotene-d4 - CAS - 153559-49-0 (non-labelled) | Axios Research [axios-research.com]
- 10. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of Bexarotene and Its Implication for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. longdom.org [longdom.org]
Validation & Comparative
Bexarotene-d4 Versus Other Internal Standards: A Comparative Guide for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of bexarotene (B63655), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of bexarotene-d4, a deuterated internal standard, with other potential internal standards, supported by experimental data and detailed methodologies.
Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to compensate for variability introduced during sample preparation, chromatography, and ionization. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variations. The two primary categories of internal standards are stable isotope-labeled (SIL) standards, such as bexarotene-d4, and structural analogs (non-deuterated standards).
Performance Comparison: Bexarotene-d4 vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, bexarotene-d4 is chemically almost identical to bexarotene, differing only in mass. This near-identical nature results in very similar extraction recovery, chromatographic retention time, and ionization efficiency, leading to more accurate and precise quantification.
Structural analogs, while often more readily available and less expensive, have different chemical structures from the analyte. These structural differences can lead to variations in extraction efficiency, chromatographic elution, and ionization response, potentially compromising the accuracy of the quantification.
The following table summarizes the key performance parameters of a validated LC-MS/MS method using bexarotene-d4 as an internal standard and contrasts them with the expected performance of a hypothetical structural analog internal standard based on general principles of bioanalysis.
| Performance Parameter | Bexarotene-d4 (Deuterated IS) | Structural Analog (Non-Deuterated IS) - Expected Performance |
| Retention Time vs. Analyte | Co-elutes with bexarotene (Bexarotene: 2.75 ± 0.30 min, Bexarotene-d4: 2.73 ± 0.3 min)[1] | May have a different retention time, requiring careful chromatographic optimization to ensure baseline separation from endogenous interferences. |
| Recovery | Mean percentage recovery of bexarotene is 95.72%[1] | Recovery may differ from the analyte due to differences in polarity and other physicochemical properties. |
| Matrix Effect | Minimal, as it is expected to be the same as the analyte. | Can be significantly different from the analyte, leading to ion suppression or enhancement and affecting accuracy. |
| Linearity (ng/mL) | 1.04 to 351.93[1] | A similar linear range may be achievable, but can be more susceptible to matrix effects. |
| Accuracy & Precision | High accuracy and precision (details in the experimental protocol section). | May exhibit lower accuracy and precision due to differential behavior during sample processing and analysis. |
| Availability | Commercially available from specialized suppliers. | May be more readily available or easier to synthesize. |
| Cost | Generally higher due to the complexity of synthesis. | Typically lower cost. |
Experimental Protocols
Quantification of Bexarotene in Human Plasma using Bexarotene-d4 as an Internal Standard
This section details the methodology for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of bexarotene in human plasma, using bexarotene-d4 as the internal standard.[1]
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of bexarotene-d4 internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction by adding 2.5 mL of a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v).
-
Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate buffer (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bexarotene: m/z 349.2 → 305.2
-
Bexarotene-d4: m/z 353.2 → 309.2
-
3. Method Validation Results:
-
Linearity: The method was linear over the concentration range of 1.04 to 351.93 ng/mL.[1]
-
Precision and Accuracy: The intra- and inter-day precision were within 15%, and the accuracy was within ±15% of the nominal concentrations.
-
Recovery: The mean percentage recovery of bexarotene was 95.72%.
-
Matrix Effect: No significant matrix effect was observed.
Bexarotene Signaling Pathway
Bexarotene is a synthetic retinoid that selectively activates Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.
Caption: Bexarotene signaling pathway.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the general workflow for quantifying an analyte like bexarotene in a biological matrix using an internal standard.
Caption: Bioanalytical quantification workflow.
Conclusion
The choice of internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods for bexarotene quantification. The experimental evidence and established principles of bioanalysis strongly support the use of a deuterated internal standard, such as bexarotene-d4. Its chemical and physical similarity to bexarotene ensures superior accuracy and precision by effectively compensating for variations throughout the analytical process. While structural analogs may present a more cost-effective and readily available option, they carry a higher risk of introducing bias and variability into the results due to potential differences in extraction recovery, chromatographic behavior, and ionization efficiency. Therefore, for definitive pharmacokinetic and other regulatory studies, bexarotene-d4 is the recommended internal standard for the bioanalysis of bexarotene.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Bexarotene-d4
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bexarotene (B63655), with a focus on the use of its deuterated internal standard, Bexarotene-d4. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of this therapeutic agent. The following sections detail the performance characteristics of different methods, their experimental protocols, and the key signaling pathway of Bexarotene.
Comparative Analysis of Validated Analytical Methods
The quantification of Bexarotene in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Several high-performance liquid chromatography (HPLC) based methods have been developed and validated for this purpose, often employing Bexarotene-d4 as an internal standard to ensure accuracy and precision. Below is a comparison of key validation parameters from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC-UV methods.
| Parameter | Method 1: LC-MS/MS in Human Plasma[1][2][3] | Method 2: LC-MS/MS in Mouse Plasma & Brain[4][5] | Method 3: HPLC-UV in Rat Plasma |
| Linearity Range | 1.04 - 351.93 ng/mL | 10.0 - 15000 ng/mL (Plasma) 10.0 - 600 ng/mL (Brain) | Not explicitly stated, but validated. |
| Lower Limit of Quantification (LLOQ) | 1.04 ng/mL | 10.0 ng/mL | Not explicitly stated, but validated. |
| Intra-day Precision (%RSD) | < 15% | < 13.8% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 13.8% | < 15% |
| Accuracy (%RE) | Within ±15% | -7.4% to 3.4% | Within ±15% |
| Mean Recovery | 95.72% | Not explicitly stated. | Not explicitly stated. |
| Internal Standard | Bexarotene-d4 | Not explicitly stated, but typical for LC-MS/MS. | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections outline the experimental procedures for the compared methods.
Method 1: LC-MS/MS for Bexarotene in Human Plasma
This method was developed for the determination of bexarotene in human plasma using bexarotene-d4 as an internal standard.
Sample Preparation:
-
To 500 µL of human plasma, 50 µL of Bexarotene-d4 internal standard solution (1 µg/mL) is added.
-
The sample is deproteinized using an organic solvent.
-
The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
-
Instrument: UPLC with tandem mass spectrometry (Waters)
-
Column: Not specified in the abstract.
-
Mobile Phase: Acetonitrile and buffer (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Retention Time: Bexarotene: 2.75 ± 0.30 min; Bexarotene-d4: 2.73 ± 0.3 min
Mass Spectrometry Detection:
-
Ionization Mode: Not specified in the abstract.
-
Monitored Transitions: Not specified in the abstract.
Method 2: LC-MS/MS for Bexarotene in Mouse Plasma and Brain Tissue
This method provides a sensitive and rapid quantification of bexarotene in mouse plasma and brain tissue.
Sample Preparation:
-
20 µL of plasma or brain homogenate is used.
-
Protein precipitation is performed using a methanol (B129727) solution containing 0.05% acetic acid.
Chromatographic Conditions:
-
Instrument: LC-MS/MS system
-
Column: Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with methanol and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.6)
-
Flow Rate: 0.45 mL/min
-
Total Run Time: 6 min
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection Mode: Selected Reaction Monitoring (SRM)
Method 3: HPLC-UV for Bexarotene in Rat Plasma
This method presents a simple and cost-effective approach for determining bexarotene in rat plasma.
Sample Preparation:
-
Protein precipitation with acetonitrile.
-
Liquid-liquid extraction with n-hexane-ethyl acetate (10:1, v/v).
Chromatographic Conditions:
-
Instrument: HPLC with UV detection
-
Column: Waters Atlantis C18
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.1) (75:25, v/v)
-
Flow Rate: 0.2 mL/min
-
UV Detection Wavelength: 259 nm
Visualizations
The following diagrams illustrate the signaling pathway of Bexarotene and a general workflow for its bioanalysis.
Caption: Bexarotene signaling pathway.
Caption: General bioanalytical workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Bexarotene Modulates Retinoid-X-Receptor Expression and Is Protective Against Neurotoxic Endoplasmic Reticulum Stress Response and Apoptotic Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 5. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Bexarotene and Its Analogs
An Objective Guide for Researchers and Drug Development Professionals
Bexarotene, a third-generation retinoid, is a selective agonist for the Retinoid X Receptors (RXRs) and has been approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves binding to RXRs, which then form homodimers or heterodimers with other nuclear receptors to regulate gene expression, ultimately leading to the modulation of cell growth, differentiation, and apoptosis.[3][4][5] This guide provides a comparative overview of the in vitro efficacy of Bexarotene and its novel analogs, supported by experimental data and detailed protocols to aid in research and development.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vitro studies comparing the activity of Bexarotene with some of its newly developed analogs. These studies aim to identify compounds with enhanced therapeutic potential and reduced side effects.
| Compound | RXR Homodimerization Activity (% of Bexarotene) | CTCL Cell (Hut78) Proliferation Inhibition (% of control) | ATF3 Gene Induction (Fold change vs. control) | EGR3 Gene Induction (Fold change vs. control) |
| Bexarotene | 100% | (Data not specified as percentage, but used as baseline) | 1.9 | (Data not specified as fold change, but used as baseline) |
| Analog A75 | >100% (Enhanced) | (Data not specified) | 2.2 | 2.6 |
| Analog A76 | >100% (Enhanced) | (Data not specified) | 2.0 | 1.5 |
| Analog A77 | >100% (Significantly Enhanced) | (Data not specified) | 12.8 | 3.3 |
Table 1: Comparative activity of Bexarotene and its generation 7 analogs. Data suggests that while all three analogs show enhanced RXR homodimerization, A77 is significantly more effective at inducing the expression of the tumor suppressor genes ATF3 and EGR3.
| Compound | RXR Homodimerization Activity (% of Bexarotene) | CTCL Cell (Hut78) Proliferation (% of ethanol (B145695) control) |
| Bexarotene | 100% | ~40% |
| Analog A64 | ~28% | ~60% |
| Analog A65 | ~18% | ~75% |
| Analog A66 | ~9% | ~85% |
| Analog A67 | ~15% | ~80% |
| Analog A68 | ~20% | ~70% |
Table 2: Comparative activity of Bexarotene and its generation 6 analogs. These analogs demonstrated lower RXR homodimerization activity and were less effective at inhibiting CTCL cell proliferation compared to Bexarotene.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and evaluation of Bexarotene, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of Bexarotene and its analogs.
1. Cell Proliferation (MTS) Assay
This assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: CTCL cells (e.g., Hut78) are seeded in a 96-well plate at a density of 10,000–20,000 cells per well in a final volume of 200 μL.
-
Dosing: Cells are immediately treated with the test compounds (Bexarotene or its analogs) at the desired concentration (e.g., 10 μM), or with a vehicle control (e.g., ethanol).
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: After incubation, 20 μL of CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent (MTS) is added to each well.
-
Final Incubation: The plate is incubated for 1 to 4 hours at 37°C, as per the manufacturer's instructions.
-
Data Acquisition: The absorbance is measured at 490 nm using a 96-well plate reader. Cell proliferation is calculated relative to the vehicle control.
2. RXR Homodimerization (Luciferase Reporter) Assay
This assay measures the ability of a compound to induce the dimerization of RXR, a key step in its signaling pathway.
-
Cell Transfection: Human Embryonic Kidney (HEK) cells are transfected with a plasmid containing an RXR response element (RXRE) upstream of a luciferase reporter gene.
-
Dosing: The transfected cells are treated with the test compounds (Bexarotene or its analogs) at a specific concentration (e.g., 100 nM) or a vehicle control for 24 hours.
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase output, which is directly proportional to RXR-RXR homodimer binding to the RXRE, is normalized to the activity of the Bexarotene positive control (set to 100%).
3. Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the change in the expression of target genes in response to treatment.
-
Cell Treatment: CTCL cells are treated with Bexarotene, its analogs, or a vehicle control for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and complementary DNA (cDNA) is synthesized.
-
qPCR Reaction: The qPCR is performed using primers specific for the target genes (e.g., ATF3, EGR3) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, comparing the expression in treated cells to that in control cells.
4. Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Treatment: CTCL cell lines (e.g., MJ, Hut78, HH) are treated with various concentrations of Bexarotene (e.g., 0.1, 1, and 10 μM) or a vehicle control for different time points (e.g., 24, 48, 72, and 96 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is quantified.
References
A Comparative Guide to the Bioanalytical Quantification of Bexarotene Using Bexarotene-d4
This guide provides a comparative overview of published analytical methodologies for the quantification of Bexarotene (B63655), with a focus on methods utilizing its deuterated internal standard, Bexarotene-d4. The information is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable bioanalytical assays. The data presented here is compiled from various independent validation studies.
Quantitative Performance Data
The following table summarizes the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Bexarotene. Bexarotene-d4 is consistently used as the internal standard to ensure accuracy and precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma (K2EDTA) | Mouse Plasma | Human Plasma |
| Linearity Range | 1.044 - 351.932 ng/mL[1] | 10.0 - 15,000 ng/mL[2][3] | 0.5 - 1500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1.044 ng/mL[1] | 10.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 13.8% | Not Reported |
| Inter-day Precision (%RSD) | < 15% | < 13.8% | Not Reported |
| Accuracy (RE %) | Within ±15% | -7.4% to 3.4% | Not Reported |
| Mean Recovery | 95.72% | Not Reported | Not Reported |
| Internal Standard | Bexarotene-d4 | Not specified, but typical for this analysis | Not specified, but typical for this analysis |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols from the cited studies.
Method 1: UPLC-MS/MS in Human Plasma
-
Sample Preparation: 50 µL of Bexarotene-d4 internal standard solution (1 µg/mL) was added to 500 µL of plasma. After vortexing, 200 µL of buffer was added, followed by 2.5 mL of an extraction solvent. The samples were vortexed for 10 minutes and then centrifuged at 3500 rpm.
-
Chromatography: A UPLC system was used with a mobile phase consisting of acetonitrile (B52724) and a buffer (90:10, v/v) at a flow rate of 1 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer (Waters) was used for detection.
-
Retention Time: The retention time for Bexarotene was approximately 2.75 ± 0.30 minutes.
Method 2: LC-MS/MS in Mouse Plasma and Brain Tissue
-
Sample Preparation: A single-step protein precipitation was performed using a methanol (B129727) solution containing 0.05% acetic acid. Only 20 µL of plasma or tissue homogenate was required.
-
Chromatography: An Agilent ZORBAX SB-C18 column (50 mm × 4.6 mm, 5 µm) was used with a gradient elution. The mobile phase consisted of methanol and an ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 4.6) at a flow rate of 0.45 mL/min. The total run time was 6 minutes.
-
Mass Spectrometry: Detection was performed using selected reaction monitoring (SRM) in negative electrospray ionization mode.
Method 3: HPLC with Fluorescence Detection in Human Plasma
-
Sample Preparation: The analyte was liberated from plasma lipids by adding acetonitrile, followed by acidification of the plasma. A liquid-liquid extraction was then performed using a mixture of isoamyl alcohol and pentane (B18724) or hexane.
-
Chromatography: Reversed-phase column liquid chromatography was employed.
-
Detection: Fluorescence detection was used for quantification.
Visualizations
Experimental Workflow for Bexarotene Analysis
The following diagram illustrates a typical workflow for the bioanalysis of Bexarotene using LC-MS/MS.
Caption: A generalized workflow for the quantification of Bexarotene in plasma samples.
Bexarotene Signaling Pathway
Bexarotene is a retinoid X receptor (RXR) agonist. This diagram outlines its mechanism of action.
Caption: The signaling pathway of Bexarotene via RXR heterodimerization and gene regulation.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatographic method for the determination of bexarotene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexarotene-d4 as a Reference Standard for Bexarotene Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount for drug safety and efficacy. Bexarotene (B63655), a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma (CTCL), is no exception. This guide provides a comprehensive comparison of the use of bexarotene-d4, a deuterium-labeled internal standard, with other analytical reference standards for the quantification of bexarotene impurities. The information presented herein is supported by experimental data and established analytical principles to aid researchers in selecting the most robust and reliable methods for their work.
The Critical Role of Internal Standards in Impurity Analysis
The accurate quantification of drug impurities can be challenging due to the complexity of sample matrices and the inherent variability of analytical instrumentation. Internal standards are crucial for mitigating these challenges by compensating for variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits similar physicochemical properties, thus experiencing the same analytical variations.
Bexarotene-d4: The Gold Standard for Bexarotene and its Impurities
Deuterium-labeled compounds, such as bexarotene-d4, are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] By replacing four hydrogen atoms with deuterium, bexarotene-d4 has a distinct mass signature from bexarotene and its impurities, allowing for precise differentiation and quantification.[2]
Performance Advantages of Bexarotene-d4
The use of a stable isotope-labeled internal standard like bexarotene-d4 offers several key advantages over other approaches:
-
Enhanced Accuracy and Precision: By closely mimicking the behavior of the analyte, bexarotene-d4 effectively corrects for analytical variability, leading to significantly improved accuracy and precision in quantitative assays.[1]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of error in LC-MS analysis. As bexarotene-d4 co-elutes with bexarotene and its structurally similar impurities, it experiences the same matrix effects, allowing for effective normalization of the analytical signal.[3]
-
Improved Method Robustness: The use of a deuterated internal standard leads to more robust and reliable analytical methods, reducing the likelihood of erroneous results.
Comparative Analysis of Reference Standard Methods
To illustrate the superiority of using bexarotene-d4 as an internal standard, this section compares its performance with two alternative methods: a non-deuterated (structural analogue) internal standard and an external standard method.
Data Presentation
The following tables summarize the validation parameters for a UPLC-MS/MS method for the quantification of bexarotene using bexarotene-d4 as an internal standard. While this data is for the parent drug, it serves as a strong indicator of the performance achievable for its impurities. A hypothetical comparison is also presented to highlight the expected differences in performance between the methods for impurity analysis.
Table 1: Performance Data of a Validated UPLC-MS/MS Method for Bexarotene using Bexarotene-d4 Internal Standard [4]
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1.0440 to 351.9320 ng/mL |
| Correlation Coefficient (r²) | >0.99 | |
| Accuracy | % Bias at LLOQ | Within ±20% |
| % Bias at other concentrations | Within ±15% | |
| Precision | % CV at LLOQ | ≤20% |
| % CV at other concentrations | ≤15% | |
| Recovery | Mean Percentage Recovery | 95.72% |
Table 2: Hypothetical Performance Comparison for the Analysis of a Bexarotene Impurity
| Validation Parameter | Bexarotene-d4 (Internal Standard) | Structural Analogue (Internal Standard) | External Standard |
| Accuracy (% Bias) | < 5% | < 15% | < 25% |
| Precision (% CV) | < 5% | < 15% | < 20% |
| Matrix Effect | Effectively compensated | Partially compensated | Not compensated |
| Robustness | High | Moderate | Low |
Experimental Protocols
A detailed methodology for the analysis of bexarotene using bexarotene-d4 as an internal standard is provided below. This protocol can be adapted for the quantification of bexarotene impurities.
UPLC-MS/MS Method for Bexarotene Quantification
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of bexarotene-d4 internal standard solution (1 µg/mL).
-
Add 200 µL of buffer and 2.5 mL of extraction solvent.
-
Vortex for 10 minutes and centrifuge at 3500 rpm for 5 minutes.
-
Evaporate the supernatant and reconstitute the residue in 300 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particles)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (90:10, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the impurity
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each bexarotene impurity and bexarotene-d4 would need to be optimized.
-
Mandatory Visualizations
Bexarotene Signaling Pathway
Bexarotene exerts its therapeutic effect by selectively activating Retinoid X Receptors (RXRs). These receptors form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression involved in cell differentiation, proliferation, and apoptosis.
Caption: Bexarotene signaling pathway.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the quantification of bexarotene impurities using bexarotene-d4 as an internal standard.
Caption: Experimental workflow for impurity analysis.
Conclusion
For the accurate and reliable quantification of bexarotene impurities, the use of bexarotene-d4 as an internal standard is unequivocally the superior analytical approach. Its ability to effectively compensate for matrix effects and other analytical variabilities ensures the generation of high-quality data, which is essential for regulatory submissions and ensuring patient safety. While other methods may be employed, they are more susceptible to error and require more extensive validation to demonstrate their reliability. Therefore, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their analytical results, bexarotene-d4 is the recommended reference standard for the analysis of bexarotene and its impurities.
References
Performance Showdown: Analyzing Bexarotene d4 Across Different Mass Spectrometry Platforms
For researchers and scientists engaged in drug development and pharmacokinetic studies, the precise and accurate quantification of therapeutic agents and their stable isotope-labeled internal standards is paramount. Bexarotene, a retinoid X receptor (RXR) agonist, and its deuterated analogue, Bexarotene d4, are no exception. This guide provides a comparative overview of the performance of this compound analysis on different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, supported by published experimental data.
Data Presentation: A Comparative Look at Performance Metrics
The following table summarizes the performance characteristics for the quantification of Bexarotene, using this compound as an internal standard, on two different mass spectrometry platforms as reported in the literature. It is important to note that these results are from separate studies with differing experimental conditions and therefore do not represent a direct, head-to-head comparison.
| Performance Metric | Waters UPLC-Tandem Mass Spectrometry[1] | API 4000 LC-MS/MS[1] |
| Linearity Range | 1.04 - 351.93 ng/mL | Not explicitly stated for a full range |
| Lower Limit of Quantification (LLOQ) | 1.0550 ng/mL | Not explicitly stated |
| Mean Percentage Recovery | 95.72% | Not explicitly stated |
| Intra- and Inter-day Precision (%CV) | Not explicitly stated in summary | Not explicitly stated in summary |
| Retention Time of IS (this compound) | 2.73 ± 0.3 min | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the experimental protocols used in the studies cited above.
Method 1: Waters UPLC-Tandem Mass Spectrometry
-
Sample Preparation: Spiked plasma samples were vortexed to ensure complete mixing. 50 μl of the internal standard (1 μg/ml of this compound) solution was added to all samples except the blank.[1]
-
Chromatography: A Waters UPLC system was used. The mobile phase consisted of acetonitrile (B52724) and a buffer in a 90:10 (v/v) ratio. The flow rate was maintained at 1 mL/min. The column oven temperature was 40°C, and the autosampler temperature was 10°C.[1]
-
Mass Spectrometry: A Waters tandem mass spectrometer was used for detection. The retention time for Bexarotene was 2.75 ± 0.30 min, and for the internal standard (this compound) it was 2.73 ± 0.3 min.[1]
Method 2: API 4000 LC-MS/MS
-
Sample Preparation: Specific details on the sample preparation for the API 4000 system were not available in the provided search results.
-
Chromatography: The system consisted of a binary gradient pump UV detector (LC-20AD). The mobile phase was a mixture of acetonitrile and a buffer (90:10, v/v) with a flow rate of 1 mL/min.
-
Mass Spectrometry: An API 4000 LC-MS/MS system was employed for the analysis.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated using Graphviz (DOT language).
References
Bexarotene vs. Bexarotene-d4: A Comparative Analysis of Receptor Binding Affinity
Bexarotene (B63655) is a highly selective and potent agonist for the three retinoid X receptor (RXR) isoforms: RXRα, RXRβ, and RXRγ.[1] These receptors are nuclear hormone receptors that play a crucial role in regulating gene transcription by forming homodimers or heterodimers with other nuclear receptors.[1][2] The activation of RXRs by ligands like bexarotene initiates a cascade of events leading to the modulation of genes involved in cell differentiation, proliferation, and apoptosis.[2]
Quantitative Analysis of Bexarotene Binding Affinity
Experimental data has established the binding affinity of bexarotene for the different RXR isoforms. The half-maximal effective concentration (EC50) is a common measure of a drug's potency, representing the concentration at which it elicits half of its maximal response.
| Ligand | Receptor Isoform | EC50 (nM) |
| Bexarotene | RXRα | 33 |
| Bexarotene | RXRβ | 24 |
| Bexarotene | RXRγ | 25 |
| Table 1: Binding affinity (EC50) of bexarotene for human RXR isoforms. |
The Potential Impact of Deuteration on Binding Affinity
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown, potentially leading to a longer half-life.
The effect of deuteration on receptor binding affinity is less straightforward. While deuteration does not significantly alter the size or shape of a molecule, it can influence electronic properties and hydrogen bonding. Studies on other deuterated compounds have shown varied effects on binding affinity, with some showing increased affinity, some decreased, and others no significant change. These changes are often attributed to the altered strength of hydrogen bonds upon deuteration, known as the Ubbelohde effect.
In the absence of direct experimental data for bexarotene-d4, it is hypothesized that its binding affinity for RXRs would be comparable to that of bexarotene. The primary interactions between bexarotene and the RXR ligand-binding pocket are hydrophobic and hydrogen bonds. While the strength of hydrogen bonds may be subtly altered by deuteration, a dramatic change in overall binding affinity is not generally expected. However, empirical validation is necessary to confirm this.
Experimental Protocols
The binding affinity and functional activity of compounds like bexarotene are often determined using cell-based reporter gene assays.
Luciferase Reporter Assay for RXR Activation
This assay measures the ability of a compound to activate the RXR signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an RXR response element (RXRE). When a compound activates RXR, the receptor binds to the RXRE and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of RXR activation.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured and co-transfected with plasmids containing the human RXRα gene, an RXRE-luciferase reporter construct, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., bexarotene) or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to the control reporter signal. The dose-response curve is then plotted to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bexarotene binds to RXR, leading to the formation of homodimers or heterodimers, which then regulate gene transcription.
Caption: Workflow for a luciferase reporter assay to determine RXR activation by a test compound.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Bexarotene d4
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bexarotene d4, a deuterated form of the retinoid X receptor (RXR) selective ligand, Bexarotene. The following procedures and plans are designed to minimize risk and ensure proper disposal, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Bexarotene is classified as a hazardous substance, and its deuterated form, this compound, should be handled with the same level of caution. The primary hazards include:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, chemo-rated). Double gloving is recommended for high-risk activities.[2] |
| Body Protection | Gown/Lab Coat | Impervious clothing or lab coat to prevent skin contact.[3] |
| Eye/Face Protection | Safety Glasses/Goggles | Safety glasses with side shields or goggles. A face shield should be used if there is a splash potential.[2][3] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when engineering controls are insufficient or when handling the powder outside of a contained system. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4]
-
A chemical fume hood is the preferred engineering control for weighing, preparing solutions, and any procedure that may generate dust or aerosols.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][4]
2. Procedural Guidance:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use a dedicated set of utensils (spatula, weigh paper).
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[3]
-
Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent (e.g., alcohol) followed by soap and water.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weigh papers, and pipette tips, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Method: Dispose of all this compound waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your EHS department immediately. |
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
